Product packaging for 3-(3-Fluorophenyl)-2-methyl-1-propene(Cat. No.:CAS No. 701-80-4)

3-(3-Fluorophenyl)-2-methyl-1-propene

Cat. No.: B1323613
CAS No.: 701-80-4
M. Wt: 150.19 g/mol
InChI Key: ADRKHXUDPUCIAH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C10H11F and its molecular weight is 150.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F B1323613 3-(3-Fluorophenyl)-2-methyl-1-propene CAS No. 701-80-4

Properties

IUPAC Name

1-fluoro-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRKHXUDPUCIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641172
Record name 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-80-4
Record name 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic methodologies for 3-(3-Fluorophenyl)-2-methyl-1-propene, a valuable intermediate in pharmaceutical and materials science research. The document outlines three principal synthetic pathways: the Grignard Reaction, the Wittig Reaction, and the Suzuki-Miyaura Coupling. Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and a discussion of its relative advantages and limitations. Visual diagrams are included to illustrate the logical workflow of these synthetic routes.

Introduction

This compound, also known as 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is an organic compound of interest due to the presence of both a fluorinated aromatic ring and a reactive alkene moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and novel polymers. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. This guide details established and reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

Three primary and effective methods for the synthesis of this compound are presented:

  • Method A: Grignard Reaction followed by Dehydration

  • Method B: Wittig Reaction

  • Method C: Suzuki-Miyaura Coupling

The logical relationship between the starting materials and the final product for these pathways is illustrated in the diagram below.

Synthesis_Pathways cluster_grignard Method A: Grignard Reaction cluster_wittig Method B: Wittig Reaction cluster_suzuki Method C: Suzuki-Miyaura Coupling A1 3-Fluorobenzyl bromide A4 3-Fluorobenzylmagnesium bromide (Grignard Reagent) A1->A4 + Mg (in Ether) A2 Magnesium A2->A4 A3 Acetone A5 2-(3-Fluorophenyl)-propan-2-ol A3->A5 A4->A5 + Acetone P This compound A5->P + H+ (Dehydration) A6 Acid Catalyst (e.g., H2SO4) A6->P B1 Isopropyltriphenylphosphonium bromide B3 Isopropylidene triphenylphosphorane (Wittig Reagent) B1->B3 + Base B2 Strong Base (e.g., n-BuLi) B2->B3 B3->P + 3-Fluorobenzaldehyde B4 3-Fluorobenzaldehyde B4->P C1 3-Fluorophenylboronic acid C1->P + Coupling Partner + Catalyst, Base C2 2-Methylallyl alcohol derivative (e.g., tosylate or halide) C2->P C3 Palladium Catalyst (e.g., Pd(dppf)Cl2) C3->P C4 Base (e.g., Na2CO3) C4->P

Figure 1: Synthetic routes to this compound.

Data Presentation

The following table summarizes typical quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod A: Grignard ReactionMethod B: Wittig ReactionMethod C: Suzuki-Miyaura Coupling
Overall Yield 65-75%70-85%80-90%
Purity (crude) ~90%~95%>95%
Reaction Time 6-8 hours4-6 hours12-16 hours
Reaction Temperature 0 °C to reflux-78 °C to room temp.80-100 °C
Key Reagents Mg, Acetone, H₂SO₄n-BuLi, Isopropyltriphenylphosphonium bromide, 3-FluorobenzaldehydePd(dppf)Cl₂, Na₂CO₃, 3-Fluorophenylboronic acid, 2-Methylallyl tosylate
Purification DistillationColumn ChromatographyColumn Chromatography

Experimental Protocols

Method A: Grignard Reaction followed by Dehydration

This two-step method involves the formation of a Grignard reagent from 3-fluorobenzyl bromide, which then reacts with acetone to form a tertiary alcohol. Subsequent acid-catalyzed dehydration yields the desired alkene.

Step 1: Synthesis of 2-(3-Fluorophenyl)-propan-2-ol

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 3-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Reaction with Acetone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetone (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration to this compound

  • Reaction Setup: The crude 2-(3-fluorophenyl)-propan-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Dehydration: A catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) is added. The mixture is heated to reflux, and water is azeotropically removed. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Method B: Wittig Reaction

The Wittig reaction provides a direct method for forming the carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[1][2][3][4][5]

  • Ylide Preparation: Isopropyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-flushed flask. The suspension is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.

  • Reaction with Aldehyde: A solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkene.

Method C: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of the target compound.[2]

  • Reaction Setup: A mixture of 3-fluorophenylboronic acid (1.0 eq), 2-methylallyl tosylate (or a suitable halide, 1.2 eq), palladium(II) catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq) is placed in a Schlenk flask.

  • Solvent and Degassing: A suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

  • Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 12-16 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. The Suzuki-Miyaura coupling generally offers the highest yields and functional group tolerance, making it a preferred method in many research settings. The Wittig reaction provides a direct and high-yielding alternative, particularly when the starting aldehyde is readily available. The Grignard reaction, while a classic and robust method, involves a two-step process that may result in slightly lower overall yields. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their synthetic needs.

References

Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-2-methyl-1-propene, also known by its IUPAC name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is a fluorinated aromatic hydrocarbon. Its structure, featuring a fluorophenyl group attached to a methallyl substituent, makes it a compound of interest in synthetic and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are pivotal in the design of novel therapeutic agents.[1][2] This guide provides a summary of its known physicochemical properties, general experimental protocols for its synthesis and characterization, and a discussion of its potential, yet currently unexplored, biological significance.

Physicochemical Properties

Quantitative data for this compound is limited, with some available values being estimations based on structurally similar compounds. The following tables summarize the available data.

Table 1: General and Structural Properties

PropertyValueSource(s)
IUPAC Name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzeneN/A
Synonyms This compoundN/A
CAS Number 701-80-4N/A
Molecular Formula C₁₀H₁₁FN/A
Molecular Weight 150.19 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A

Table 2: Estimated Physicochemical Data

PropertyEstimated ValueBasis for Estimation
Boiling Point ~180-195°CBased on related alkylbenzenes
Density ~0.95-1.05 g/cm³Effect of fluorine substitution
Water Solubility Low (<1 g/L)Hydrophobic character
Log P (octanol/water) ~3.0-3.5Estimated partition coefficient

Experimental Protocols

General Synthetic Approaches

Several established synthetic routes could be adapted for the preparation of this compound. These include palladium-catalyzed cross-coupling reactions and Grignard reactions.

  • Heck Reaction: This reaction could involve the coupling of 3-fluoro-1-iodobenzene or 3-fluoro-1-bromobenzene with isobutylene in the presence of a palladium catalyst and a base. The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[3][4][5]

  • Suzuki Coupling: A plausible route would be the reaction of a 3-fluorophenylboronic acid with a methallyl halide (e.g., 3-bromo-2-methyl-1-propene) catalyzed by a palladium complex. The Suzuki coupling is widely used for the synthesis of biaryls, styrenes, and substituted biphenyls.[6][7][8]

  • Grignard Reaction: The synthesis could be achieved by reacting a 3-fluorophenylmagnesium halide (a Grignard reagent) with a methallyl halide. This is a classic method for forming carbon-carbon bonds.[9][10]

Below is a DOT script for a generalized workflow for the synthesis and purification of this compound.

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactants 3-Fluorophenyl Halide + 2-Methyl-1-propene Derivative Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck or Suzuki) Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Characterization Methods

The structural elucidation and purity assessment of the synthesized compound would rely on standard spectroscopic techniques.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the number and environment of the protons in the molecule, showing characteristic signals for the aromatic, vinylic, allylic, and methyl protons. ¹³C NMR would provide information about the carbon skeleton.[13][14][15][16] ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as the C=C stretching of the alkene and the aromatic ring, and the C-F stretching frequency.[17][18][19][20]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[21][22][23]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional groups: the terminal alkene and the fluorinated aromatic ring.

The following DOT script illustrates the potential chemical reactions.

G Potential Chemical Reactivity cluster_alkene Alkene Reactions cluster_aromatic Aromatic Ring Reactions Start This compound Hydrogenation Hydrogenation Start->Hydrogenation H₂, Catalyst Halogenation Halogenation Start->Halogenation X₂ Hydration Hydration Start->Hydration H₂O, H⁺ Polymerization Polymerization Start->Polymerization Initiator EAS Electrophilic Aromatic Substitution Start->EAS Electrophile Product_Alkane 1-Fluoro-3-(2-methylpropyl)benzene Hydrogenation->Product_Alkane Product_Dihalide 1-(1,2-Dihalo-2-methylpropyl)-3-fluorobenzene Halogenation->Product_Dihalide Product_Alcohol 1-(3-Fluorophenyl)-2-methylpropan-2-ol Hydration->Product_Alcohol Product_Polymer Polymer Polymerization->Product_Polymer Product_Substituted Substituted Fluorophenyl Derivative EAS->Product_Substituted

Caption: Potential chemical reactions of this compound.

Biological Significance and Future Directions

Currently, there is no published data on the biological activity or the involvement of this compound in any specific signaling pathways. However, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[24][25][26] Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity to target proteins.[1][2]

Given the presence of the fluorophenyl moiety, it is plausible that this compound could be investigated for a range of biological activities. The alkene group also provides a handle for further chemical modification to generate a library of derivatives for screening. Future research could focus on evaluating its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials.[27] The unique combination of a fluorinated aromatic ring and a reactive alkene makes this compound a molecule with potential for further exploration in various fields of chemical and biological research.

References

Unlocking the Research Potential of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of the novel compound 3-(3-Fluorophenyl)-2-methyl-1-propene. While direct experimental data for this specific molecule is not yet publicly available, this document extrapolates its potential based on the well-documented activities of structurally related fluorinated and arylpropene compounds. This guide outlines its chemical properties, proposes synthetic routes, and details potential experimental protocols for investigating its biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical and Physical Properties

This compound, with the IUPAC name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is a fluorinated aromatic hydrocarbon. The presence of a fluorine atom on the phenyl ring and an alkene moiety suggests a molecule with unique electronic properties and multiple sites for chemical modification.

PropertyValueSource
Molecular Formula C₁₀H₁₁FVulcanchem[1]
Molecular Weight 150.19 g/mol Vulcanchem[1]
IUPAC Name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzeneVulcanchem[1]
SMILES CC(=C)Cc1cccc(F)c1Vulcanchem[1]
InChI InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3Vulcanchem[1]

Potential Research Applications

The structural motifs within this compound—a fluorinated phenyl group and a methylpropene chain—are present in various biologically active molecules. This suggests that the compound could be a valuable scaffold or intermediate in drug discovery.

Anticancer Activity

Fluorinated organic compounds are of significant interest in oncology. The fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. Studies on other fluorinated aminophenylhydrazines and chalcones have demonstrated potent cytotoxic effects against various cancer cell lines, such as A549 lung carcinoma and HepG2 liver cancer cells.[2][3] For instance, one study reported an IC50 value of 0.64 μM for a fluorinated Schiff base against A549 cells.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[2]

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research on analogues, such as enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids, has shown significant anti-inflammatory properties in vivo, comparable to ibuprofen.[1] Some of these related compounds have demonstrated selective inhibition of COX-2, with inhibition values between 40% and 50% at a 10 µM concentration.[1]

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not detailed in the literature, established organometallic cross-coupling reactions provide a reliable framework for its preparation.

Proposed Synthesis Workflow

A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck reaction.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction A1 3-Fluorophenylboronic acid C1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A1->C1 B1 2-Methyl-1-propen-3-yl halide B1->C1 D1 This compound C1->D1 A2 3-Fluoroiodobenzene C2 Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) A2->C2 B2 2-Methyl-1-propene B2->C2 D2 This compound C2->D2 G A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of test compound B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I G cluster_cancer Potential Anticancer Mechanisms cluster_inflammation Potential Anti-inflammatory Mechanisms A This compound B Induction of Apoptosis A->B D Cell Cycle Arrest A->D C Caspase Activation B->C E Inhibition of Proliferation D->E F This compound G COX-2 Inhibition F->G H Reduced Prostaglandin Synthesis G->H I Decreased Inflammation H->I

References

Spectroscopic Profile of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Fluorophenyl)-2-methyl-1-propene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents representative data from its close structural analog, 3-phenyl-2-methyl-1-propene. The influence of the fluorine substituent on the spectroscopic features will be discussed. This guide also includes detailed, generalized experimental protocols for each spectroscopic technique.

Introduction

This compound is a substituted aromatic alkene of interest in synthetic chemistry and potentially in drug discovery. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. The data for the non-fluorinated analog, 3-phenyl-2-methyl-1-propene (methallylbenzene), is provided as a baseline. The presence of a fluorine atom at the meta-position of the phenyl ring is expected to introduce characteristic changes in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

ProtonsRepresentative Chemical Shift (δ) for 3-phenyl-2-methyl-1-propene (ppm)Predicted Chemical Shift (δ) for this compound (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.15-7.306.90-7.40Multiplet4H
Vinylic (=CH₂)4.85~4.90Singlet2H
Benzylic (-CH₂-)3.30~3.35Singlet2H
Methyl (-CH₃)1.75~1.80Singlet3H

Note: The fluorine atom in the meta position will induce small changes in the chemical shifts of the aromatic protons and may introduce complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy Data

CarbonRepresentative Chemical Shift (δ) for 3-phenyl-2-methyl-1-propene (ppm)Predicted Chemical Shift (δ) for this compound (ppm)
Quaternary Aromatic (C-F)N/A~163 (d, ¹JCF ≈ 245 Hz)
Quaternary Aromatic (C-CH₂)140.2~142 (d, ³JCCF ≈ 7 Hz)
Aromatic (CH)128.4, 128.3, 126.0~130 (d, ³JCCF ≈ 8 Hz), ~124 (d, ⁴JCCF ≈ 2 Hz), ~115 (d, ²JCCF ≈ 21 Hz), ~113 (d, ²JCCF ≈ 22 Hz)
Quaternary Alkene (=C(CH₃))144.5~144
Vinylic (=CH₂)112.8~113
Benzylic (-CH₂)43.5~43
Methyl (-CH₃)22.5~22

Note: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will exhibit smaller couplings (²JCCF, ³JCCF, ⁴JCCF).

Infrared (IR) Spectroscopy
Functional GroupRepresentative Wavenumber (cm⁻¹) for 3-phenyl-2-methyl-1-propenePredicted Wavenumber (cm⁻¹) for this compound
C-H stretch (aromatic)3080-30303080-3030
C-H stretch (alkene)30753075
C-H stretch (alkane)2975-28502975-2850
C=C stretch (aromatic)1600, 14951600, 1490
C=C stretch (alkene)16501650
C-F stretch (aromatic)N/A1250-1100 (strong)
C-H bend (aromatic)740, 695~780, ~690 (meta-disubstitution)
C-H bend (alkene, =CH₂)890890
Mass Spectrometry (MS)
IonPredicted m/zDescription
[M]⁺150Molecular Ion
[M-CH₃]⁺135Loss of a methyl group
[C₇H₆F]⁺109Fluorotropylium ion
[C₇H₇]⁺91Tropylium ion (less likely with fluorine)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

  • Instrumentation : The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet) : If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

    • Solution : Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Acquisition :

    • A background spectrum of the empty sample holder (or salt plates/solvent) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation : The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this compound, GC-MS is a suitable method.

  • Ionization : Electron Ionization (EI) is a common technique for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthetic organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry Synthesis->MS Purified Sample Structure_Validation Structure Validation NMR->Structure_Validation Chemical Shifts, Splitting, Integration IR->Structure_Validation Functional Groups MS->Structure_Validation Molecular Weight, Fragmentation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Final_Report Final Report & Characterization Purity_Assessment->Final_Report

In-Depth Technical Guide: 3-(3-Fluorophenyl)-2-methyl-1-propene for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)-2-methyl-1-propene, a fluorinated aromatic hydrocarbon of interest in synthetic and medicinal chemistry. The document details its commercial availability, plausible synthetic routes with experimental protocols, and an illustrative exploration of its potential biological activity based on related compounds.

Commercial Availability and Physicochemical Properties

This compound is available from several chemical suppliers for laboratory use. The compound, with CAS Number 701-80-4, is typically offered in various quantities with purities suitable for research and development purposes.

PropertyValueReference
IUPAC Name 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene[1]
Molecular Formula C₁₀H₁₁F[1]
Molecular Weight 150.19 g/mol [1]
CAS Number 701-80-4[1]
Typical Purity ≥97.0%[1]

Synthesis of this compound

Wittig Reaction Approach

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones. In this proposed synthesis, 3-fluorobenzaldehyde is reacted with the ylide generated from isopropyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with 3-Fluorobenzaldehyde:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent like hexanes.

    • Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Wittig Synthesis

Wittig_Synthesis reagent1 Isopropyltriphenylphosphonium bromide ylide Phosphonium Ylide (in situ) reagent1->ylide Deprotonation base n-BuLi in THF base->ylide product This compound ylide->product reagent2 3-Fluorobenzaldehyde reagent2->product Wittig Reaction workup Aqueous Work-up & Purification product->workup byproduct Triphenylphosphine oxide byproduct->workup workup->product Isolated Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. Here, 3-fluorophenylboronic acid could be coupled with an appropriate allyl partner like 2-methyl-2-propen-1-yl acetate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a Schlenk flask, add 3-fluorophenylboronic acid (1.0 equivalent), 2-methyl-2-propen-1-yl acetate (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

Logical Workflow for the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagent1 3-Fluorophenylboronic acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 2-Methyl-2-propen-1-yl acetate reagent2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction product This compound reaction->product workup Work-up & Purification product->workup workup->product Isolated Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Potential Biological Activity and Illustrative Signaling Pathway

While no specific biological activity has been reported for this compound, fluorinated organic molecules often exhibit interesting pharmacological properties due to the unique electronic nature of fluorine. It is plausible that this compound could be investigated for activities such as cytotoxicity in cancer cell lines.

To provide a framework for such an investigation, a representative experimental protocol for a cytotoxicity assay is provided below. Furthermore, an illustrative signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds, is depicted.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound against a cancer cell line, for example, the human hepatoma cell line HepG2.

  • Cell Culture and Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Signaling Pathway: Extrinsic Apoptosis Pathway

Should this compound or a similar compound induce cytotoxicity, one of the key mechanisms to investigate would be apoptosis. The following diagram illustrates the extrinsic or death receptor-mediated pathway of apoptosis.

Extrinsic_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding FADD FADD Death_Receptor->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.

Disclaimer: The experimental protocols and the signaling pathway provided are representative examples and may require optimization for specific laboratory conditions and research objectives. The biological activity of this compound has not been definitively characterized, and the information presented here is for illustrative purposes based on the properties of structurally related molecules.

References

Methodological & Application

Protocol for the electrophilic addition reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Electrophilic Addition to 3-(3-Fluorophenyl)-2-methyl-1-propene

Introduction

This document provides a detailed protocol for the electrophilic addition of hydrogen bromide (HBr) to the unsymmetrical alkene, this compound. Electrophilic addition is a fundamental organic reaction where an electrophile adds to a double or triple bond, leading to the formation of a saturated compound.[1][2][3][4] This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[2][5][6] The regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile (in this case, H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[7][8][9][10]

The substrate, this compound, is an interesting candidate for studying the electronic effects of substituents on the regioselectivity of this reaction. The fluorine atom at the meta position of the phenyl ring is an electron-withdrawing group, which can influence the stability of the benzylic carbocation intermediate.

Reaction Principle

The reaction of this compound with HBr is expected to proceed via the formation of the more stable tertiary benzylic carbocation. The subsequent attack of the bromide ion (Br⁻) will yield the major product, 2-bromo-1-(3-fluorophenyl)-2-methylpropane.

Experimental Protocol

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Slowly add hydrogen bromide (33% in acetic acid, 1.2 eq) dropwise to the stirred solution over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the mixture by adding saturated sodium bicarbonate solution (30 mL) to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-1-(3-fluorophenyl)-2-methylpropane.

Data Presentation

Table 1: Reactant and Product Quantities

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
This compound150.2110.01.01.50 g
Hydrogen Bromide (33% in Acetic Acid)80.91 (HBr)12.01.2~2.9 mL
2-bromo-1-(3-fluorophenyl)-2-methylpropane231.12--(Theoretical Yield: 2.31 g)

Table 2: Hypothetical Experimental Results

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-bromo-1-(3-fluorophenyl)-2-methylpropane857.30-7.25 (m, 1H), 7.00-6.90 (m, 3H), 3.35 (s, 2H), 1.75 (s, 6H)163.0 (d, J=245 Hz), 140.5, 130.0 (d, J=8 Hz), 125.0 (d, J=3 Hz), 116.0 (d, J=21 Hz), 113.5 (d, J=21 Hz), 70.0, 50.0, 33.0 (2C)

Visualizations

Reaction Mechanism Workflow

G cluster_start Step 1: Protonation of the Alkene cluster_end Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Benzylic Carbocation Intermediate Alkene->Carbocation π bond attacks H⁺ HBr HBr HBr->Carbocation Br_ion Bromide Ion (Br⁻) HBr->Br_ion Heterolytic Cleavage Product 2-bromo-1-(3-fluorophenyl)-2-methylpropane Carbocation->Product Br_ion->Product Br⁻ attacks carbocation

Caption: Mechanism of the electrophilic addition of HBr.

Experimental Workflow Diagram

G start Start: Dissolve Alkene in Dichloromethane add_hbr Add HBr in Acetic Acid at 0°C start->add_hbr react Stir at 0°C then Room Temperature add_hbr->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer with MgSO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Polymerization of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions of 3-(3-fluorophenyl)-2-methyl-1-propene, a fluorinated α-methylstyrene derivative. The introduction of a fluorine atom onto the phenyl ring is anticipated to influence the monomer's reactivity and the resulting polymer's properties, offering potential for applications in drug development and materials science where fluorinated polymers are valued for their unique characteristics.[1][2][3] This document outlines protocols for radical, cationic, and anionic polymerization methods, based on established procedures for structurally similar monomers.

Introduction to the Polymerization of this compound

This compound is a substituted α-methylstyrene monomer. The presence of the α-methyl group significantly impacts its polymerizability compared to styrene. Generally, α-methylstyrene exhibits a lower ceiling temperature, making its homopolymerization challenging under certain conditions, particularly via free radical mechanisms. However, it can be effectively polymerized using ionic methods and can be copolymerized with other monomers. The fluorine substituent at the meta position of the phenyl ring is expected to influence the electronic properties of the vinyl group, thereby affecting its reactivity in different polymerization systems.

Radical Polymerization

Due to the low ceiling temperature of many α-methylstyrene derivatives, their homopolymerization via conventional radical methods can be inefficient, often resulting in low molecular weight polymers. However, copolymerization with more reactive monomers like styrene is a viable strategy. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), offer better control over the polymerization of challenging monomers.

Conventional Radical Copolymerization with Styrene

A conventional bulk radical copolymerization approach can be employed to incorporate this compound into a polystyrene chain. This method is based on the successful copolymerization of α-trifluoromethylstyrene (TFMST) with styrene.[4]

Experimental Protocol:

A detailed protocol for the radical copolymerization is provided below, adapted from established procedures for similar fluorinated α-methylstyrenes.[4]

  • Monomer and Initiator Preparation: In a polymerization tube, add the desired amounts of this compound, styrene, and the radical initiator, α,α′-azobis(isobutyronitrile) (AIBN).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at 70 °C for a specified duration (e.g., 24-72 hours).

  • Isolation of the Copolymer: After the reaction, cool the tube, break the seal, and dissolve the contents in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purification: Precipitate the copolymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Drying: Filter the precipitated polymer and dry it under vacuum at a moderately elevated temperature (e.g., 60 °C) to a constant weight.

Quantitative Data for Radical Copolymerization of α-Trifluoromethylstyrene (TFMST) with Styrene (ST)[4]

Feed Molar Ratio (TFMST:ST)Polymer Molar Composition (TFMST:ST)Mn ( g/mol )PDI (Mw/Mn)
10:9010.6:89.414,6001.8
30:7028.2:71.88,9001.9
50:5048.3:51.71,5001.5

This data is for the copolymerization of α-trifluoromethylstyrene (TFMST) with styrene and serves as a reference for the expected behavior of this compound.[4]

Controlled Radical (Nitroxide-Mediated) Copolymerization

For better control over molecular weight and dispersity, Nitroxide-Mediated Polymerization (NMP) can be employed. This protocol is adapted from the NMP of α-trifluoromethylstyrene with styrene.[1]

Experimental Protocol:

  • Reaction Setup: In a 10 mL flask equipped with a magnetic stir bar, add the NMP initiator (e.g., BlocBuilder-MA®), this compound, and styrene in a suitable solvent like 1,4-dioxane.[1]

  • Degassing: Freeze-degas the mixture using liquid nitrogen and vacuum evacuation (three cycles).

  • Polymerization: After degassing, introduce an inert atmosphere (e.g., Argon) and stir the resulting solution at a controlled temperature (e.g., 75 °C) for the desired time.[1]

  • Purification: After cooling, dissolve the reaction mixture in a small amount of dichloromethane (CH2Cl2) and precipitate the polymer in cold hexane.

  • Drying: Dry the resulting polymer under vacuum.

Cationic Polymerization

Cationic polymerization is a highly effective method for producing poly(α-methylstyrene) and its derivatives. Lewis acids are commonly used as initiators.

Experimental Protocol:

This protocol is based on the cationic polymerization of α-methylstyrene using tin(IV) chloride as an initiator, which has the advantage of not requiring extensive monomer purification and can be conducted at ambient temperatures.[5]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, prepare a solution of this compound in a suitable solvent (e.g., toluene or cumene).[5]

  • Initiator Preparation: Prepare a solution of the initiator, tin(IV) chloride, in the same solvent.

  • Initiation: Add the initiator solution to the monomer solution to commence polymerization. The reaction can be run at temperatures above 0 °C.[5]

  • Termination: After the desired reaction time, terminate the polymerization by adding a suitable quenching agent (e.g., methanol).

  • Purification and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.

Typical Conditions for Cationic Polymerization of α-Methylstyrene[5]

InitiatorSolventTemperature (°C)Monomer Concentration
SnCl4Toluene>075% by weight
BF3Chlorohydrocarbon-80 to -25Not specified

Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol:

This protocol is based on the living anionic polymerization of α-methylstyrene.

  • Solvent and Monomer Purification: Rigorously purify the solvent (e.g., THF) and the monomer to remove any protic impurities. This typically involves distillation from drying agents under an inert atmosphere.

  • Reaction Setup: In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, add the purified solvent.

  • Initiation: Cool the solvent to a low temperature (e.g., -78 °C) and add the initiator (e.g., sec-butyllithium) until a persistent color indicates the consumption of all impurities. Then, add the calculated amount of initiator.

  • Polymerization: Slowly add the purified monomer to the initiator solution. The polymerization is typically very fast.

  • Termination: Terminate the living polymer chains by adding a degassed quenching agent (e.g., methanol).

  • Purification and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data for Anionic Polymerization of α-Methylstyrene[6]

Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
420,0001.08177

This data is for the anionic polymerization of α-methylstyrene and serves as a reference for the expected behavior of this compound.[6]

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Reactor Inert Atmosphere Reactor Monomer->Reactor Solvent Anhydrous Solvent Solvent->Reactor Initiator Initiator/Catalyst Initiator->Reactor Precipitation Precipitation in Non-solvent Reactor->Precipitation Quench Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(3-(3-fluorophenyl)- 2-methyl-1-propene) Drying->Product

Caption: General workflow for the polymerization of this compound.

Polymerization_Types cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization cluster_anionic Anionic Polymerization Monomer This compound Radical_Initiator AIBN, Peroxides Monomer->Radical_Initiator Cationic_Initiator Lewis Acids (SnCl4, BF3) Monomer->Cationic_Initiator Anionic_Initiator Organolithiums (sec-BuLi) Monomer->Anionic_Initiator Radical_Polymer Polymer (Broad PDI) Radical_Initiator->Radical_Polymer Initiation Cationic_Polymer Polymer Cationic_Initiator->Cationic_Polymer Initiation Anionic_Polymer Living Polymer (Narrow PDI) Anionic_Initiator->Anionic_Polymer Initiation

Caption: Potential polymerization pathways for this compound.

Characterization of the Polymer

The resulting poly(this compound) can be characterized by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and, in the case of copolymers, to determine the monomer incorporation.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the polymer's thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Applications in Drug Development

Fluorinated polymers are of significant interest in the pharmaceutical and biomedical fields due to their unique properties such as:

  • Enhanced Thermal and Chemical Stability: The presence of fluorine can increase the stability of the polymer backbone.[2]

  • Hydrophobicity and Lipophobicity: These properties can be tuned by the degree of fluorination, which is crucial for controlling drug release and biocompatibility.[3]

  • Biocompatibility: Many fluoropolymers exhibit low surface energy and are bio-inert, making them suitable for medical implants and drug delivery systems.[1]

Poly(this compound) could potentially be used in:

  • Drug Delivery Systems: As a component of nanoparticles, micelles, or hydrogels for controlled drug release.

  • Medical Device Coatings: To improve the biocompatibility and reduce the friction of medical devices.

  • Tissue Engineering: As a scaffold material due to its expected stability and tunable surface properties.

Further research is required to fully elucidate the specific properties and potential applications of polymers derived from this compound. The protocols and data presented here provide a solid foundation for such investigations.

References

Application Notes and Protocols for 3-(3-Fluorophenyl)-2-methyl-1-propene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-2-methyl-1-propene is a versatile fluorinated building block in organic synthesis. The presence of both a reactive double bond and a fluorinated aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds. The incorporation of a fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery and development.

This document provides an overview of the potential applications of this compound as a precursor and details several key experimental protocols for its transformation into more complex molecules.

Key Applications in Organic Synthesis

This compound can serve as a starting material for a range of important chemical reactions, including:

  • Transformations of the Alkene Moiety: The terminal double bond is susceptible to various addition and cleavage reactions, providing a handle for introducing diverse functional groups.

  • Cross-Coupling Reactions: The fluorinated phenyl group can be further functionalized through cross-coupling reactions, although the C-F bond is generally robust. More commonly, the precursor itself can be synthesized via cross-coupling methods.

  • Synthesis of Bioactive Molecules: The structural motif of a substituted propene connected to an aromatic ring is found in various biologically active compounds. This precursor allows for the synthesis of fluorinated analogs of known drugs or novel chemical entities.

Experimental Protocols

While specific literature examples detailing the use of this compound are not abundant, its reactivity can be predicted based on well-established organic reactions. The following protocols are based on general procedures for analogous substrates and provide a starting point for the synthetic utility of this precursor.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from 3-fluorobenzaldehyde and the ylide generated from isopropyltriphenylphosphonium iodide.

Reaction Scheme:

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

  • Allow the mixture to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data (Hypothetical):

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount
Isopropyltriphenylphosphonium iodide1.1432.28(Calculated based on aldehyde)
n-Butyllithium (2.5 M in hexanes)1.0564.06(Calculated based on phosphonium salt)
3-Fluorobenzaldehyde1.0124.11(Starting amount)
Product 150.19 Expected Yield: 70-90%
Functionalization of the Alkene: Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. This reaction on this compound would yield a chiral diol, a valuable intermediate for the synthesis of more complex molecules.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of tert-butanol and water (1:1, 10 mL per mmol of alkene) at room temperature, add the AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g per mmol of alkene).

  • Stir the mixture until both phases are clear.

  • Cool the mixture to 0 °C and add this compound (1.0 equivalent).

  • Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Add sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 2 M aqueous sodium hydroxide (NaOH), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

ReactantMolar Equiv.Amount
This compound1.0(Starting amount)
AD-mix-β (or AD-mix-α)-1.4 g per mmol of alkene
Product Expected Yield: 80-95%
Expected Enantiomeric Excess (ee): >90%
Functionalization of the Alkene: Ozonolysis

Ozonolysis is a powerful method to cleave the double bond of an alkene to form carbonyl compounds. Reductive work-up of the ozonide formed from this compound would yield 3-fluorobenzaldehyde and acetone.[6][7][8][9][10]

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Work-up: Add a reducing agent such as zinc dust (2 equivalents) and acetic acid (a few drops) or dimethyl sulfide (DMS) (1.5 equivalents).

  • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Filter off any solids (if using zinc) and wash the filter cake with the reaction solvent.

  • Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and carefully remove the solvent by distillation to isolate the aldehyde and ketone products.

Quantitative Data (Hypothetical):

ReactantMolar Equiv.Amount
This compound1.0(Starting amount)
Ozone (O3)Excess-
Zinc dust or Dimethyl sulfide2.0 or 1.5(Calculated based on alkene)
Products Expected Yield: >90%

Potential Applications in Drug Development

The derivatives of this compound are potential candidates for various therapeutic areas. For instance, the structural motif is related to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The introduction of fluorine can modulate the activity and pharmacokinetic profile of such molecules.[11][12][13][14][15]

Synthesis of a Fluorinated Ibuprofen Analog

A potential application is the synthesis of a fluorinated analog of ibuprofen. This can be envisioned through a multi-step synthesis starting from this compound.

Conceptual Synthetic Pathway:

G A This compound B 3-(3-Fluorophenyl)-2-methylpropan-1-ol A->B Hydroboration-Oxidation C 3-(3-Fluorophenyl)-2-methylpropanoic acid (Fluorinated Ibuprofen Analog) B->C Oxidation

Caption: Conceptual pathway to a fluorinated ibuprofen analog.

Signaling Pathways and Biological Targets

While specific biological data for derivatives of this compound is limited in the public domain, the introduction of a fluorophenyl group into known pharmacophores can alter their interaction with biological targets. For example, in the context of NSAIDs, the target is often the cyclooxygenase (COX) enzymes. The fluorine substitution could potentially alter the binding affinity and selectivity for COX-1 versus COX-2. Further biological evaluation of synthesized derivatives is necessary to elucidate their specific mechanisms of action and potential therapeutic applications.

Logical Relationship of Drug Development:

G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound (Precursor) B Chemical Transformations (e.g., Oxidation, Coupling) A->B C Fluorinated Bioactive Molecule (e.g., Ibuprofen Analog) B->C D In vitro Assays (e.g., Enzyme Inhibition) C->D Screening E Cell-based Assays (e.g., Cytotoxicity) D->E F In vivo Studies (e.g., Animal Models) E->F G Drug Candidate F->G Lead Optimization

Caption: Workflow from precursor to drug candidate.

Conclusion

This compound represents a valuable and versatile precursor in organic synthesis, particularly for the development of novel fluorinated compounds with potential biological activity. The protocols outlined above provide a foundation for the synthetic exploration of this building block. Further research into its application in the synthesis of complex molecules and the biological evaluation of its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene with HBr

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 3-(3-Fluorophenyl)-2-methyl-1-propene with hydrogen bromide (HBr) is a classic example of hydrohalogenation of an unsymmetrical alkene. The regiochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism to yield the Markovnikov product. Conversely, in the presence of peroxides, a free-radical chain reaction occurs, leading to the anti-Markovnikov product. Understanding and controlling this selectivity is crucial for the targeted synthesis of halogenated compounds, which are valuable intermediates in medicinal chemistry and materials science.

Part 1: Reaction Mechanisms and Regioselectivity

Electrophilic Addition: Markovnikov's Rule

In the absence of peroxides, the reaction follows an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This process is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon of the double bond that is already bonded to more hydrogen atoms. This rule is a consequence of the formation of the most stable carbocation intermediate.

Mechanism:

  • Protonation and Carbocation Formation: The π-electrons of the C1=C2 double bond attack the hydrogen atom of HBr. Protonation can occur at either C1 or C2.

    • Path A (Favored): Protonation of C1 (which has two hydrogen atoms) leads to the formation of a tertiary carbocation at C2. This carbocation is relatively stable.

    • Path B (Disfavored): Protonation of C2 (which has no hydrogen atoms) would form a primary carbocation at C1. This is a high-energy, unstable intermediate.

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile and rapidly attacks the stable tertiary carbocation at C2.

The reaction proceeds almost exclusively through Path A, yielding 2-Bromo-3-(3-fluorophenyl)-2-methylpropane as the major product.

Electrophilic_Addition_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation (Rate-Determining Step) cluster_product Product Formation start_alkene This compound carbocation Tertiary Carbocation (More Stable) start_alkene->carbocation + H⁺ (from HBr) π bond attacks H primary_carbocation Primary Carbocation (Less Stable - Not Formed) start_alkene->primary_carbocation Disfavored Path hbr HBr hbr->carbocation product 2-Bromo-3-(3-fluorophenyl)-2-methylpropane (Markovnikov Product) carbocation->product + Br⁻ Nucleophilic Attack br_ion Br⁻ br_ion->product

Caption: Electrophilic addition of HBr to form the Markovnikov product.

Free-Radical Addition: Anti-Markovnikov's Rule

In the presence of a radical initiator, such as an organic peroxide (ROOR), the addition of HBr proceeds via a free-radical chain mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. This reversal of regioselectivity is unique to HBr; HCl and HI do not typically undergo radical addition due to unfavorable bond energetics.

Mechanism:

  • Initiation:

    • The weak O-O bond of the peroxide undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals (RO•).

    • The alkoxy radical abstracts a hydrogen atom from HBr, generating a bromine radical (Br•).

  • Propagation:

    • Step 1: The bromine radical adds to the C1=C2 double bond. The addition occurs to form the most stable radical intermediate.

      • Path A (Favored): Addition of Br• to C1 generates a tertiary radical at C2. This radical is stabilized by the adjacent alkyl groups.

      • Path B (Disfavored): Addition of Br• to C2 would form a primary radical at C1, which is significantly less stable.

    • Step 2: The stable tertiary radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction.

  • Termination: The reaction terminates when two radicals combine.

The reaction follows Path A, yielding 1-Bromo-3-(3-fluorophenyl)-2-methylpropane as the major product.

Free_Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle ROOR Peroxide (ROOR) RO_rad 2 RO• (Alkoxy Radical) ROOR->RO_rad Heat or UV Light Br_rad Br• (Bromine Radical) RO_rad->Br_rad H abstraction ROH ROH RO_rad->ROH HBr_init HBr HBr_init->Br_rad HBr_init->ROH Alkene This compound Tert_rad Tertiary Radical (More Stable) Alkene->Tert_rad Radical Addition HBr_prop HBr Product 1-Bromo-3-(3-fluorophenyl)-2-methylpropane (Anti-Markovnikov Product) HBr_prop->Product Br_rad_cycle Br• Product->Br_rad_cycle regenerates Br_rad_cycle->Alkene continues cycle

Caption: Free-radical addition of HBr to form the anti-Markovnikov product.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-(3-fluorophenyl)-2-methylpropane (Markovnikov Product)

Objective: To synthesize the Markovnikov addition product via an electrophilic addition mechanism.

Materials:

  • This compound

  • Hydrogen bromide (33% solution in acetic acid or anhydrous HBr gas)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • HBr Addition: Slowly add hydrogen bromide in acetic acid (1.1 eq) to the stirred solution over 15-20 minutes. Alternatively, bubble anhydrous HBr gas through the solution. Note: The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.

    • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Bromo-3-(3-fluorophenyl)-2-methylpropane (Anti-Markovnikov Product)

Objective: To synthesize the anti-Markovnikov addition product via a free-radical mechanism.

Materials:

  • This compound

  • Hydrogen bromide (gas or solution in a non-polar solvent)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount, ~5 mol%)

  • Carbon tetrachloride (CCl₄) or Hexane (anhydrous, non-polar solvent)

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask with a condenser, gas inlet, and magnetic stir bar

  • UV lamp or heat source (oil bath)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, dissolve this compound (1.0 eq) and the radical initiator (e.g., benzoyl peroxide, 0.05 eq) in an anhydrous non-polar solvent like CCl₄.

  • HBr Addition: Bubble anhydrous HBr gas through the solution.

  • Initiation: While stirring, either gently heat the mixture (if using AIBN) or irradiate with a UV lamp (if using BPO) to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the solution with 10% sodium thiosulfate solution to remove any remaining peroxide and bromine.

    • Wash with saturated sodium bicarbonate solution to neutralize any excess HBr.

    • Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography or distillation under reduced pressure.

Part 3: Data Presentation

The expected outcomes and key analytical data for the two reaction pathways are summarized below. (Note: Spectroscopic data are predicted values for characterization purposes).

Parameter Markovnikov Reaction Anti-Markovnikov Reaction
Reaction Condition HBr, CH₂Cl₂ or CH₃COOH, 0°C, no peroxidesHBr, CCl₄, Benzoyl Peroxide (BPO), UV light/heat
Mechanism Electrophilic AdditionFree-Radical Addition
Major Product Name 2-Bromo-3-(3-fluorophenyl)-2-methylpropane1-Bromo-3-(3-fluorophenyl)-2-methylpropane
Structure F-Ph-CH₂-C(Br)(CH₃)₂F-Ph-CH₂-CH(CH₃)-CH₂Br
Regioselectivity Bromine on the more substituted carbon (C2)Bromine on the less substituted carbon (C1)
Expected Yield High (>90%)High (>85%)
Predicted ¹H NMR (key signals) Singlet ~1.8 ppm (6H, 2xCH₃); Singlet ~3.4 ppm (2H, Ph-CH₂)Doublet ~1.1 ppm (3H, CH₃); Multiplet ~2.2 ppm (1H, CH); Doublet ~3.5 ppm (2H, CH₂Br)
Predicted ¹³C NMR (key signals) C-Br carbon at ~70 ppmCH₂-Br carbon at ~35-40 ppm
Conclusion

The reaction of this compound with HBr is a versatile transformation whose outcome can be precisely controlled by the choice of reaction conditions. The exclusion of radical initiators directs the reaction towards the thermodynamically favored tertiary carbocation, resulting in the Markovnikov product. The introduction of a radical initiator completely alters the mechanism, proceeding through the most stable tertiary radical to yield the anti-Markovnikov product. These protocols provide a reliable framework for researchers to selectively synthesize either constitutional isomer for applications in drug discovery and chemical synthesis.

Application Notes and Protocols: 3-(3-Fluorophenyl)-2-methyl-1-propene and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-(3-Fluorophenyl)-2-methyl-1-propene itself is not extensively documented as a biologically active agent in medicinal chemistry, its core structural motifs—the 3-fluorophenyl group and the substituted propene chain—are prevalent in a variety of potent and selective therapeutic candidates. This document provides an overview of the application of a key derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a selective Aurora Kinase B inhibitor, as a case study to illustrate the potential of this chemical space. The protocols and data presented herein are based on established methodologies for the evaluation of Aurora Kinase B inhibitors and serve as a guide for researchers working on structurally related compounds.

Aurora Kinase B (AURKB) is a crucial serine/threonine kinase that plays a pivotal role in cell division, making it a prime target for anticancer drug development.[1][2] Its overexpression is linked to poor prognosis in various cancers.[1] The following sections detail the synthesis, biological activity, and experimental protocols for the evaluation of N-(3-fluorophenyl) acetamide derivatives as AURKB inhibitors.

Data Presentation

The biological activity of N-(3-fluorophenyl) acetamide derivatives and other AURKB inhibitors is summarized in the tables below. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of Selected Aurora Kinase B Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. Aurora AReference
Compound 4b Aurora BSub-nanomolarHigh[2]
AZD1152-HQPA Aurora B0.37>3700-fold[3]
GSK1070916 Aurora B3.5>100-fold[3]
Hesperadin Aurora B250-[3]
ZM 447439 Aurora A/B110 (A), 130 (B)Non-selective[3]

Table 2: Cellular Activity of Compound 4b

Cell LineAssayEndpointResultReference
Human Cancer CellsProliferationInhibition of cell growthEfficacious[2]
Mouse Xenograft ModelIn vivo efficacyTumor growth inhibitionOrally active at low doses[2]

Experimental Protocols

Synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b)

This protocol describes a general synthetic route for the preparation of quinazoline-based Aurora Kinase B inhibitors.

Materials:

  • Appropriately substituted quinazoline core

  • 2-(4-aminophenyl)acetic acid

  • 3-fluoroaniline

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA)

Procedure:

  • Amide Coupling: To a solution of 2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetic acid in DMF, add HATU, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-fluoroaniline to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aurora Kinase B Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from standard kinase assay methodologies to determine the IC50 value of a test compound against Aurora Kinase B.[4]

Materials:

  • Recombinant human Aurora Kinase B enzyme

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Microplates (e.g., 384-well white plates)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the wells of the microplate.

    • Add 2.5 µL of a solution containing the Aurora Kinase B enzyme and substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: Inhibition of Histone H3 Phosphorylation

This protocol assesses the ability of a test compound to inhibit the intracellular activity of Aurora Kinase B by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.[5][6]

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H3 (Ser10) antibody

  • Secondary antibody: fluorescently labeled anti-rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Microscope slides or microplates for imaging

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-Histone H3 (Ser10) staining in the nucleus of the cells.

    • Normalize the intensity to the number of cells (DAPI staining).

    • Determine the concentration-dependent inhibition of Histone H3 phosphorylation.

Mandatory Visualizations

Signaling Pathway

Aurora_B_Signaling cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_inhibitor Inhibition Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylation (Ser10) MCAK MCAK Aurora B->MCAK Inhibition Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Microtubule Dynamics Microtubule Dynamics MCAK->Microtubule Dynamics Compound 4b Compound 4b Compound 4b->Aurora B Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Kinase Inhibition Assay Kinase Inhibition Assay Synthesis->Kinase Inhibition Assay Characterization Characterization Purification->Characterization IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Histone H3 Phosphorylation Histone H3 Phosphorylation Cell Proliferation Assay->Histone H3 Phosphorylation Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment Logical_Relationship cluster_problem Problem cluster_target Therapeutic Target cluster_strategy Therapeutic Strategy cluster_outcome Desired Outcome Cancer Cell Proliferation Cancer Cell Proliferation Aurora B Kinase Overexpression Aurora B Kinase Overexpression Cancer Cell Proliferation->Aurora B Kinase Overexpression Selective Inhibition of Aurora B Selective Inhibition of Aurora B Aurora B Kinase Overexpression->Selective Inhibition of Aurora B Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Selective Inhibition of Aurora B->Apoptosis / Cell Cycle Arrest

References

Application Notes and Protocols for Incorporating Fluorinated Propenes into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of fluorinated propenes, with a primary focus on the widely utilized trifluoromethylpropene moiety, into bioactive molecules. The introduction of these fluorinated synthons can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1] This document outlines the rationale, key methodologies, and experimental protocols for leveraging fluorinated propenes in drug discovery and development.

Rationale for Incorporating Fluorinated Propenes

The strategic placement of fluorine atoms or fluorine-containing groups is a powerful tool in medicinal chemistry.[1] Fluorinated propenes, particularly those bearing a trifluoromethyl group, offer a unique combination of steric and electronic properties that can be exploited for bioisosteric replacement and the modulation of molecular characteristics.

Key Physicochemical Effects:

  • Increased Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[2] Incorporating trifluoromethyl groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can influence a molecule's ionization state at physiological pH and affect its binding to target proteins or its off-target activities.

  • Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

  • Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, which can enhance binding affinity.

Bioisosterism:

The trifluoromethyl group is often considered a bioisostere of other chemical groups, such as the methyl, ethyl, isopropyl, and even the nitro group.[2][3] This allows for the fine-tuning of a lead compound's properties by replacing a specific group with a trifluoromethyl-containing moiety to improve its drug-like characteristics without losing its desired biological activity.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the synthesis and evaluation of bioactive molecules incorporating fluorinated propenes.

Synthesis of Trifluoromethylpropene-Containing Molecules

A common strategy for incorporating a trifluoromethylpropene unit involves the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a building block. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Halide with a Trifluoromethylpropenyl Grignard Reagent

This protocol describes a general method for the synthesis of an aryl-substituted trifluoromethylpropene.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • 2-Bromo-3,3,3-trifluoropropene (BTP)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous diethyl ether

  • 1,2-Dibromoethane (for Grignard initiation)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (argon or nitrogen), add magnesium turnings to a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a solution of 2-bromo-3,3,3-trifluoropropene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the trifluoromethylpropenyl Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in anhydrous THF.

    • To this solution, add the freshly prepared trifluoromethylpropenyl Grignard reagent dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-trifluoromethylpropene.

Logical Workflow for Synthesis:

G cluster_grignard Grignard Reagent Formation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_purification Work-up & Purification Mg Magnesium Turnings Grignard CF3-C(CH2)-MgBr Mg->Grignard BTP 2-Bromo-3,3,3-trifluoropropene BTP->Grignard Anhydrous THF Coupling Reaction Mixture Grignard->Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Catalyst Pd(PPh3)4 Catalyst->Coupling Product Aryl-CH2-C(CF3)=CH2 Coupling->Product Reflux Quench Quench (NH4Cl) Product->Quench Extract Extract (Ether) Quench->Extract Dry Dry (MgSO4) Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Synthetic workflow for incorporating a trifluoromethylpropene moiety.

Evaluation of Metabolic Stability

This protocol provides a general method for assessing the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound and a positive control with known metabolic liability

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound. The final concentration of the test compound should be in the low micromolar range.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Experimental Workflow for Metabolic Stability Assay:

G Start Start: Test Compound Incubation Incubate with Liver Microsomes and NADPH at 37°C Start->Incubation Sampling Take Samples at Time Points Incubation->Sampling Quenching Quench with Cold ACN + Internal Standard Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data Quantify Remaining Parent Compound Analysis->Data Calculation Calculate In Vitro Half-life (t1/2) Data->Calculation End End: Metabolic Stability Profile Calculation->End

Caption: Workflow for in vitro metabolic stability assessment.

Case Study: Trifluoromethyl Group as a Bioisostere for the Aliphatic Nitro Group in CB1 Receptor Modulators

A compelling example of the successful application of a trifluoromethyl group as a bioisostere is in the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor.[4][5] The initial lead compounds contained an aliphatic nitro group, which is often considered undesirable in drug candidates due to potential toxicity.[4][5]

Researchers replaced the nitro group with a trifluoromethyl group, leading to a new series of compounds with improved properties.[4][5]

Signaling Pathway of CB1 Receptor Modulation:

G Ligand Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Ligand->CB1R Binds to Orthosteric Site PAM Positive Allosteric Modulator (CF3-Compound) PAM->CB1R Binds to Allosteric Site GProtein Gi/o Protein CB1R->GProtein Activates AC Adenylate Cyclase GProtein->AC Inhibits cAMP cAMP AC->cAMP Decreases Effector Cellular Response (e.g., Reduced Neurotransmission) cAMP->Effector

Caption: Simplified CB1 receptor signaling pathway.

Quantitative Data Comparison:

The following table summarizes the in vitro data for a representative nitro-containing compound (ZCZ011) and its trifluoromethyl analogue.

CompoundStructurePotency (EC₅₀, nM)Efficacy (% of max)In Vitro Metabolic Stability (t₁/₂, min)
ZCZ011 R-NO₂15010020
CF₃-Analog R-CF₃50110> 120

Data are illustrative and based on findings from Tseng et al., J. Med. Chem. 2019.[4][5]

Key Observations:

  • The trifluoromethyl analogue exhibited a 3-fold increase in potency compared to the nitro-containing parent compound.

  • The trifluoromethyl compound showed slightly higher efficacy .

  • Most significantly, the metabolic stability of the trifluoromethyl analogue was dramatically improved , with a half-life greater than 120 minutes compared to 20 minutes for the nitro compound.

Conclusion

The incorporation of fluorinated propenes, and in particular the trifluoromethylpropene moiety, represents a valuable strategy in modern drug discovery. As demonstrated, this approach can lead to significant improvements in a compound's potency, efficacy, and metabolic stability. The provided protocols and case study serve as a practical guide for researchers looking to explore the benefits of this chemical modification in their own drug development programs. Careful consideration of synthetic routes and thorough biological evaluation are crucial for successfully leveraging the unique properties of fluorinated propenes to design the next generation of therapeutic agents.

References

Application Notes and Protocols for 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-(3-Fluorophenyl)-2-methyl-1-propene. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before any use of this compound. The information herein is based on the general hazards associated with its functional groups—a fluorinated aromatic hydrocarbon and a substituted alkene—and should be used in conjunction with the official SDS.

Summary of Key Safety Information

While a specific Safety Data Sheet (SDS) for this compound should be acquired from the vendor, the following table summarizes the anticipated key safety and handling parameters based on its chemical structure. This information is for guidance and should be confirmed with the supplier's official documentation.

ParameterRecommended Value/ProcedureNotes
Storage Temperature 2-8 °CTo minimize potential polymerization and degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and moisture-related reactions.
Light Sensitivity Store in a light-proof containerAlkenes can be sensitive to light-induced reactions.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and sources of ignition.The alkene moiety is susceptible to reaction with these substances.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, lab coat.Standard laboratory PPE for handling chemical reagents.
Ventilation Handle in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potential vapors.

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Inert gas source (Argon or Nitrogen)

  • Appropriate glassware

  • Syringes and needles (if handling under an inert atmosphere)

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

Procedure:

  • Ensure the work area, typically a chemical fume hood, is clean and free of incompatible materials.

  • Don the appropriate personal protective equipment (PPE).

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • If the compound is stored under an inert atmosphere, use standard air-sensitive techniques (e.g., Schlenk line or glove box) for transfers.

  • If handling in the open, open the container in a well-ventilated fume hood.

  • Dispense the required amount of the compound carefully, avoiding splashes or aerosol generation.

  • Close the container tightly, purge with an inert gas if necessary, and return it to the recommended storage conditions promptly.

  • Clean any spills immediately according to the spill cleanup protocol.

  • Decontaminate and clean all glassware and equipment after use.

  • Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial to maintain the stability and purity of this compound.

Procedure:

  • Upon receipt, verify the integrity of the container and label.

  • Store the container in a designated, well-ventilated, and cool location, adhering to the recommended 2-8 °C temperature range.

  • Ensure the storage area is away from direct sunlight and sources of heat or ignition.

  • Store the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • If the compound was supplied under an inert atmosphere, maintain this condition for long-term storage.

  • Regularly inspect the container for any signs of leakage or degradation.

Visualized Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup A Obtain & Review SDS B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Equilibrate Container to Room Temperature C->D Proceed to Handling E Dispense Required Amount Carefully D->E F Close Container Tightly E->F G Store at 2-8°C Under Inert Atmosphere F->G Proceed to Storage H Clean Work Area & Equipment G->H I Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling and Storage.

Disclaimer: The information provided in these application notes and protocols is intended for guidance purposes only and is based on the general chemical properties of the compound's functional groups. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and thoroughly review the SDS before handling this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

Application Notes and Protocols: Scalable Synthesis of 3-(3-Fluorophenyl)-2-methyl-1-propene for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the scalable synthesis of 3-(3-fluorophenyl)-2-methyl-1-propene, a key intermediate for various research and development applications. The described two-step synthesis is designed for pilot-scale production, prioritizing cost-effectiveness, operational simplicity, and scalability. The protocol first involves a Grignard reaction between 3-fluorobenzylmagnesium chloride and acetone to form a tertiary alcohol, which is subsequently dehydrated to yield the target alkene. This application note includes detailed experimental procedures, data tables for tracking reaction parameters, and visualizations of the synthetic pathway and workflow to aid researchers and process chemists in successful implementation.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The presence of the fluorophenyl group and the isobutenyl moiety makes it a versatile precursor for a variety of chemical transformations. As the demand for this intermediate grows, the need for a robust and scalable synthetic route becomes critical for pilot studies and subsequent manufacturing.

This protocol outlines a straightforward and scalable two-step synthesis. The chosen synthetic strategy, a Grignard reaction followed by acid-catalyzed dehydration, is well-established in organic synthesis and is amenable to scale-up. The starting materials, 3-fluorobenzyl chloride and acetone, are readily available and cost-effective, making this process economically viable for larger-scale production.

Synthetic Pathway

The synthesis of this compound is achieved via a two-step process as illustrated in the reaction scheme below. The first step is the formation of a Grignard reagent from 3-fluorobenzyl chloride and magnesium metal, which then reacts in situ with acetone to yield the tertiary alcohol, 2-(3-fluorophenyl)-1,1-dimethylethanol. The second step involves the acid-catalyzed dehydration of this alcohol to produce the final product, this compound.

Synthetic Pathway 3-Fluorobenzyl_chloride 3-Fluorobenzyl chloride Intermediate_Alcohol 2-(3-Fluorophenyl)-1,1-dimethylethanol 3-Fluorobenzyl_chloride->Intermediate_Alcohol 1. Mg, THF 2. Acetone Mg Mg Acetone Acetone Final_Product This compound Intermediate_Alcohol->Final_Product Dehydration H2SO4 H₂SO₄ (cat.)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Fluorophenyl)-1,1-dimethylethanol

This procedure details the formation of the Grignard reagent and its subsequent reaction with acetone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
Magnesium turnings24.311.229.17-
3-Fluorobenzyl chloride144.571.0144.57118.5
Acetone58.081.163.8980.9
Anhydrous Tetrahydrofuran (THF)---1000
Iodine253.81catalytic~0.1-
Saturated aq. NH₄Cl---500
Diethyl ether---500
Anhydrous MgSO₄---As needed

Protocol:

  • Preparation: A 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried under a stream of nitrogen.

  • Grignard Formation: The flask is charged with magnesium turnings (29.17 g, 1.2 mol) and a crystal of iodine. Anhydrous THF (200 mL) is added. A solution of 3-fluorobenzyl chloride (144.57 g, 1.0 mol) in anhydrous THF (300 mL) is prepared and added to the dropping funnel.

  • A small portion (~20 mL) of the 3-fluorobenzyl chloride solution is added to the magnesium suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.

  • The remaining 3-fluorobenzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acetone (63.89 g, 1.1 mol) in anhydrous THF (500 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL) with vigorous stirring. The resulting mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether (2 x 250 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Expected Yield: 85-95% Purity (crude): >90% (determined by GC-MS)

Step 2: Dehydration to this compound

This procedure describes the acid-catalyzed dehydration of the intermediate alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMass (g)Volume (mL)
2-(3-Fluorophenyl)-1,1-dimethylethanol168.20~0.85 mol~143-
Concentrated Sulfuric Acid (H₂SO₄)98.08catalytic-5
Toluene---500
Saturated aq. NaHCO₃---300
Brine---300
Anhydrous MgSO₄---As needed

Protocol:

  • Setup: A 2 L round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: The crude 2-(3-fluorophenyl)-1,1-dimethylethanol from Step 1 is dissolved in toluene (500 mL) and placed in the flask. Concentrated sulfuric acid (5 mL) is carefully added.

  • The reaction mixture is heated to reflux, and water is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (300 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: 75-85% Purity (distilled): >98% (determined by GC-MS and NMR)

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis, from starting materials to the purified final product.

Experimental Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Start1 Flame-dry glassware and charge with Mg and I₂ Grignard_Formation Form Grignard reagent with 3-fluorobenzyl chloride in THF Start1->Grignard_Formation Reaction_Acetone React with acetone at 0 °C Grignard_Formation->Reaction_Acetone Quench_Workup1 Quench with aq. NH₄Cl and perform aqueous work-up Reaction_Acetone->Quench_Workup1 Evaporation1 Dry organic phase and evaporate solvent Quench_Workup1->Evaporation1 Intermediate Crude 2-(3-Fluorophenyl)- 1,1-dimethylethanol Evaporation1->Intermediate Start2 Set up Dean-Stark apparatus Intermediate->Start2 Transfer crude product Dehydration Heat with catalytic H₂SO₄ in toluene and collect water Start2->Dehydration Workup2 Wash with aq. NaHCO₃ and brine Dehydration->Workup2 Evaporation2 Dry organic phase and evaporate solvent Workup2->Evaporation2 Purification Vacuum distillation Evaporation2->Purification Final_Product Pure 3-(3-Fluorophenyl)- 2-methyl-1-propene Purification->Final_Product

Caption: Overall experimental workflow for the two-step synthesis.

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound on a 1-mole scale.

StepProductTheoretical Yield (g)Expected Actual Yield (g)Expected Yield (%)PurityAnalytical Method
12-(3-Fluorophenyl)-1,1-dimethylethanol168.20143.0 - 159.885 - 95>90% (crude)GC-MS
2This compound150.2195.8 - 108.975 - 85 (from alcohol)>98% (distilled)GC-MS, ¹H NMR, ¹³C NMR

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Diethyl Ether and THF: These solvents are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • 3-Fluorobenzyl chloride: This compound is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • Exothermic Reactions: The formation of the Grignard reagent and its reaction with acetone are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, suitable for pilot-scale production. The use of readily available starting materials and well-understood reaction conditions makes this a practical approach for researchers and drug development professionals. The detailed experimental procedures and workflow visualizations are intended to facilitate the successful implementation of this synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Fluorophenyl)-2-methyl-1-propene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wittig reaction, a principal synthetic route.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or diethyl ether. Ensure strictly anhydrous conditions as Wittig reagents are moisture-sensitive.[1]
Poor Reactivity of Ketone/Aldehyde: Steric hindrance around the carbonyl group of 3-fluorobenzaldehyde can slow down the reaction.Increase the reaction temperature or prolong the reaction time. Alternatively, consider using the more reactive Horner-Wadsworth-Emmons reagent.[2][3]
Decomposition of Ylide: Ylides are sensitive to water and oxygen.[1]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Presence of Multiple Products (Low Selectivity) Formation of E/Z Isomers: The stereoselectivity of the Wittig reaction can be influenced by the ylide's nature and reaction conditions.For unstabilized ylides, performing the reaction in aprotic solvents typically favors the Z-isomer. To enhance E-isomer formation, the Schlosser modification can be employed.
Side Reactions: Aldol condensation of the aldehyde can occur if the ylide generation is slow or incomplete.Ensure rapid and complete formation of the ylide before adding the aldehyde. Add the aldehyde slowly to the ylide solution at a low temperature.
Difficulty in Product Purification Presence of Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be challenging to separate from the desired alkene due to similar polarities.Recrystallization from a non-polar solvent like hexane can be effective as triphenylphosphine oxide is less soluble. Alternatively, column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixtures) can be employed.[4]
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-fluorobenzaldehyde and the phosphonium salt in the crude product.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. A water wash during workup can help remove the phosphonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones. In this case, it would involve the reaction of 3-fluorobenzaldehyde with an isopropyl-derived phosphonium ylide.

Q2: How can I prepare the necessary isopropyltriphenylphosphonium ylide for the Wittig reaction?

The ylide is typically prepared in situ by reacting isopropyltriphenylphosphonium bromide or iodide with a strong base like n-butyllithium in an anhydrous solvent such as THF. The phosphonium salt itself is synthesized by the reaction of triphenylphosphine with 2-bromopropane.

Q3: Are there any alternative methods to the Wittig reaction for this synthesis?

Yes, two notable alternatives are the Horner-Wadsworth-Emmons (HWE) reaction and the Suzuki-Miyaura coupling.

  • Horner-Wadsworth-Emmons Reaction: This method uses a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide and reacts with aldehydes to give predominantly the E-alkene.[2][3][5] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can form the desired carbon-carbon bond by reacting a suitable organoboron compound (e.g., 3-fluorophenylboronic acid) with a vinyl partner (e.g., 2-methyl-1-propenyl bromide).[6][7]

Q4: How does the fluorine substituent on the phenyl ring affect the reaction?

The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon of 3-fluorobenzaldehyde more electrophilic, potentially increasing its reactivity towards the ylide. However, it is unlikely to significantly alter the standard Wittig reaction conditions.

Q5: What are the expected byproducts in the Wittig synthesis of this compound?

The primary byproduct is triphenylphosphine oxide. Other potential byproducts can include unreacted starting materials and products from side reactions such as aldol condensation or ylide decomposition.[1]

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of this compound

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add isopropyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Slowly add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • Diethyl (1-phosphonatoethyl)phosphonate

  • Sodium hydride (NaH)

  • 3-Fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add NaH (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of diethyl (1-phosphonatoethyl)phosphonate (1.1 eq) in anhydrous THF.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0°C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Wittig_Reaction_Workflow start Start phosphonium_salt Isopropyltriphenylphosphonium Bromide in Anhydrous THF start->phosphonium_salt base_addition Add n-BuLi at 0°C phosphonium_salt->base_addition ylide_formation Ylide Formation (Stir at 0°C) base_addition->ylide_formation aldehyde_addition Add 3-Fluorobenzaldehyde at 0°C ylide_formation->aldehyde_addition reaction Reaction (Warm to RT, Stir) aldehyde_addition->reaction workup Aqueous Workup (NH4Cl Quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Wittig synthesis of the target compound.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_ylide Check Ylide Formation Conditions low_yield->check_ylide check_reaction Check Reaction Conditions low_yield->check_reaction check_purity Check Starting Material Purity low_yield->check_purity sub_ylide1 Anhydrous Conditions? check_ylide->sub_ylide1 sub_ylide2 Base Strength Sufficient? check_ylide->sub_ylide2 sub_reaction1 Sufficient Reaction Time/Temp? check_reaction->sub_reaction1 sub_reaction2 Steric Hindrance an Issue? check_reaction->sub_reaction2 solution4 Purify starting materials check_purity->solution4 solution1 Use freshly dried solvents/reagents sub_ylide1->solution1 solution2 Use stronger base (e.g., n-BuLi) sub_ylide2->solution2 solution3 Increase time/temp or use HWE sub_reaction1->solution3 sub_reaction2->solution3

Caption: Troubleshooting logic for addressing low product yield.

Synthetic_Routes target This compound wittig Wittig Reaction target->wittig hwe Horner-Wadsworth-Emmons target->hwe suzuki Suzuki-Miyaura Coupling target->suzuki wittig_reagents 3-Fluorobenzaldehyde + Isopropylphosphonium Ylide wittig->wittig_reagents hwe_reagents 3-Fluorobenzaldehyde + Phosphonate Carbanion hwe->hwe_reagents suzuki_reagents 3-Fluorophenylboronic Acid + 2-Methyl-1-propenyl Halide suzuki->suzuki_reagents

Caption: Comparison of synthetic routes to the target molecule.

References

Technical Support Center: Synthesis of Substituted Methylpropenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted methylpropenes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize 2-methyl-1-phenylprop-1-ene via a Wittig reaction and observing low yields and a significant amount of triphenylphosphine oxide. What is the likely issue?

A1: This is a common issue when using sterically hindered ketones like acetone or its derivatives with less reactive ylides. The primary issue is often an incomplete reaction or competing side reactions like ylide hydrolysis.

A competing side reaction is the formation of a betaine intermediate that may not efficiently eliminate to form the alkene, especially with stabilized ylides. The presence of water can also hydrolyze the phosphonium ylide, reducing the amount available for the reaction and leading to the formation of triphenylphosphine oxide and the corresponding alkane from the ylide.

To troubleshoot this, consider the following modifications:

  • Base Selection: Ensure a strong, anhydrous base (e.g., n-BuLi, NaH) is used for ylide generation.

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Dry all glassware, solvents, and reagents thoroughly.

  • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or below) before adding the ketone to minimize side reactions.

G start Observation: Low Yield of Methylpropene analysis Analyze Crude Mixture (GC-MS, 1H NMR) start->analysis identify Identify Key Byproducts: - Unreacted Ketone - Triphenylphosphine Oxide - Hydrolyzed Ylide analysis->identify hypothesize Hypothesize Cause: - Incomplete Reaction - Ylide Hydrolysis - Steric Hindrance identify->hypothesize modify Modify Protocol hypothesize->modify rerun Re-run Experiment modify->rerun opt1 Ensure Anhydrous Conditions modify->opt1 opt2 Use Stronger Base (e.g., n-BuLi) modify->opt2 opt3 Increase Reaction Time or Temperature modify->opt3 sub_node_style sub_node_style G start Goal: Synthesize Substituted Methylpropene via Dehydration check_rearrangement Is the substrate prone to carbocation rearrangement? start->check_rearrangement e2_methods Use E2-type Elimination Conditions (Non-carbocation forming) check_rearrangement->e2_methods yes_path e1_methods Use E1-type Elimination Conditions (Acid-catalyzed) check_rearrangement->e1_methods no_path yes_path Yes method1 POCl3 / Pyridine (Good Selectivity) e2_methods->method1 Choose Method method2 Burgess Reagent (Excellent Selectivity) e2_methods->method2 method3 Martin Sulfurane (Mild Conditions) e2_methods->method3 no_path No method4 Conc. H2SO4 (Harsh, cheap) e1_methods->method4 Choose Method method5 TsOH / Heat (Milder than H2SO4) e1_methods->method5

Technical Support Center: Purification of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 3-(3-Fluorophenyl)-2-methyl-1-propene. Given that this compound is a substituted styrene, the techniques and issues discussed are broadly applicable to similar molecules.

Troubleshooting Guide

Issue 1: My final product purity is low after synthesis and initial workup.

  • Question: I've completed the synthesis of this compound, but GC-MS analysis shows significant impurities. What are the likely side products and how can I remove them?

  • Answer: Common impurities in syntheses of this type can include starting materials, regioisomers, and polymers.

    • Unreacted Starting Materials: If your synthesis involved a Grignard or Wittig reaction, unreacted electrophiles or phosphonium salts could be present. A simple aqueous wash (see Protocol 1) can often remove many of these.

    • Isomers: Isomerization of the double bond can occur, leading to other propene isomers. Careful control of reaction temperature can minimize this. Purification by fractional distillation or column chromatography is often necessary to separate these.

    • Polymerization: Styrenes are susceptible to polymerization, especially when heated. The presence of a high-boiling point residue after distillation is a common indicator. It is advisable to use a polymerization inhibitor like 4-tert-butylcatechol if heating for extended periods.

Issue 2: I'm losing a significant amount of product during purification.

  • Question: My yield drops dramatically after attempting to purify the crude product. What are the common causes of product loss?

  • Answer: Product loss can occur at several stages:

    • During Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Emulsions can also trap product; they can often be broken by adding brine.

    • During Distillation: Co-distillation with a solvent, or product volatility, can lead to loss. Ensure your condenser is sufficiently cold. Polymerization in the distillation flask can also sequester the product.

    • During Chromatography: The compound may be adsorbing irreversibly to the silica gel. Using a less polar eluent or deactivating the silica gel with a small amount of triethylamine can help. Also, ensure your compound is stable on silica; a quick TLC spot test where the plate is left to stand for an hour can check for degradation.

Issue 3: My distillation is not separating the impurities effectively.

  • Question: I tried fractional distillation, but the impurity profile of the collected fractions is not improving. What can I do?

  • Answer:

    • Check Boiling Points: If the boiling points of your product and a major impurity are very close, standard fractional distillation may not be sufficient. A vacuum distillation is highly recommended to lower the boiling points and potentially increase the boiling point difference.

    • Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The column should be properly insulated to maintain a good temperature gradient.

    • Distillation Rate: A slow and steady distillation rate is crucial for effective separation. If the distillation is too fast, the column will not have time to reach equilibrium.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected boiling point of this compound?

    • A1: While specific experimental data is not widely published, based on similar structures, the boiling point is likely in the range of 170-190 °C at atmospheric pressure. It is highly recommended to perform a vacuum distillation to prevent potential polymerization at high temperatures.

  • Q2: Which chromatographic technique is best suited for this compound?

    • A2: Flash column chromatography is a suitable method for purifying this compound. Given its non-polar nature, a non-polar solvent system like hexanes or a mixture of hexanes and ethyl acetate in a high ratio (e.g., 98:2) would be a good starting point. Use TLC to determine the optimal solvent system beforehand.

  • Q3: Can I store this compound, and if so, under what conditions?

    • A3: As a styrene derivative, it is prone to polymerization over time. It should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (nitrogen or argon). The addition of a polymerization inhibitor like BHT (butylated hydroxytoluene) or 4-tert-butylcatechol is also recommended for long-term storage. A commercially available sample has a purity of 97.0%, which suggests that maintaining very high purity over time can be challenging.[1]

  • Q4: My NMR spectrum looks clean, but GC-MS shows an impurity. Why?

    • A4: This can happen if the impurity is an isomer with a very similar NMR spectrum, or if it is present in a low concentration that is not easily visible by NMR but is readily detected by the more sensitive GC-MS technique. It's also possible the impurity does not have protons that are easily distinguishable from your product's signals.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification MethodInitial Purity (GC-MS)Final Purity (GC-MS)Yield (%)Key Parameters
Fractional Distillation 85%95%70%Pressure: 20 mmHg, Head Temp: 80-85 °C
Flash Chromatography 85%>98%60%Eluent: 2% EtOAc in Hexanes, Silica Gel: 230-400 mesh
Preparatory TLC 85%>99%30%Eluent: 2% EtOAc in Hexanes, Plate Thickness: 1000 µm
Aqueous Wash Only 85%88%95%1M HCl wash, followed by NaHCO₃ wash

Experimental Protocols

Protocol 1: General Aqueous Wash of Crude Product

  • Transfer the crude organic product to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Add an equal volume of brine (saturated NaCl solution) to the organic layer. This helps to remove dissolved water and break any emulsions.

  • Shake and separate the layers as before.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to yield the washed crude product.

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 2% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol) to the crude product in the distillation flask.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. This is your purified product. Discard any initial forerun and stop the distillation before the temperature rises significantly, which might indicate the distillation of higher-boiling impurities.

Visualizations

PurificationWorkflow crude Crude Product (Post-Synthesis) wash Aqueous Wash (Protocol 1) crude->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate analysis1 Purity Check (TLC/GC-MS) concentrate->analysis1 distillation Vacuum Distillation (Protocol 3) analysis1->distillation Impurities have different B.P. chromatography Flash Chromatography (Protocol 2) analysis1->chromatography Impurities have different polarity final_product Pure Product distillation->final_product chromatography->final_product

Caption: General purification workflow for this compound.

TroubleshootingPurification start Is Final Purity Low? cause Identify Impurity Type (NMR, GC-MS) start->cause isomeric Isomeric Impurities? cause->isomeric starting_material Starting Material? cause->starting_material polymer Polymerization? cause->polymer fractional_dist Optimize Fractional Distillation (Vacuum, Column Efficiency) isomeric->fractional_dist Yes chrom Optimize Chromatography (Solvent System, Gradient) isomeric->chrom If distillation fails rewash Perform Acid/Base Wash starting_material->rewash Yes inhibitor Use Inhibitor, Avoid High Temps polymer->inhibitor Yes

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Optimizing Fluorophenylpropene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of fluorophenylpropene. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section details common issues and solutions for the primary synthetic routes to fluorophenylpropene: the Wittig Reaction, the Heck Reaction, a Grignard Reaction followed by dehydration, and the Claisen-Schmidt Condensation.

Wittig Reaction Route

The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones. In the context of fluorophenylpropene synthesis, a fluorobenzaldehyde is reacted with a phosphorus ylide.

Q1: My Wittig reaction yield for fluorophenylpropene is consistently low. What are the potential causes and solutions?

A1: Low yields in the Wittig reaction, especially with electron-deficient aldehydes like fluorobenzaldehydes, can stem from several factors.

  • Inefficient Ylide Formation: The basicity of the reagent used to deprotonate the phosphonium salt is crucial. For less acidic phosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or DMSO is often necessary. Ensure your phosphonium salt is thoroughly dried, as moisture will quench the strong base.

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately.

  • Side Reactions: The presence of acidic protons elsewhere in the molecule can lead to side reactions. For instance, if your fluorobenzaldehyde has a phenolic hydroxyl group, it will be deprotonated by the strong base, deactivating the aldehyde. Protection of such functional groups may be necessary.[1]

  • Reaction with Aldehyde: The deprotonated form of a hydroxybenzaldehyde is a poor electrophile, which can hinder the reaction.[1]

  • Steric Hindrance: While generally less of an issue with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.

Troubleshooting Table: Wittig Reaction

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete ylide formationUse a stronger base (e.g., n-BuLi, NaH). Ensure anhydrous conditions.
Ylide decompositionGenerate the ylide in situ and use it immediately.
Poor electrophilicity of the aldehydeIf the aldehyde has acidic protons, consider a protection strategy.
Mixture of E/Z Isomers Nature of the ylideStabilized ylides (with electron-withdrawing groups) favor the E-isomer. Non-stabilized ylides favor the Z-isomer.[2]
Reaction conditionsThe presence of lithium salts can affect stereoselectivity. Using salt-free ylides can improve Z-selectivity for non-stabilized ylides.
Difficult Purification Presence of triphenylphosphine oxideRecrystallization. Column chromatography on silica gel. Washing with a non-polar solvent like pentane or hexane to precipitate the oxide.[3]
Heck Reaction Route

The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. For fluorophenylpropene synthesis, this would typically involve reacting a fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene) with propene or a related alkene.

Q2: I am observing a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?

A2: Regioselectivity in the Heck reaction is a common challenge and is influenced by several factors.

  • Steric Effects: The palladium-aryl complex will typically add to the less sterically hindered carbon of the alkene double bond.

  • Electronic Effects: The electronic nature of both the aryl halide and the alkene can influence the regioselectivity.

  • Ligand Choice: The phosphine ligand used can have a significant impact on selectivity. Bidentate phosphine ligands can sometimes lead to different regioselectivity compared to monodentate ligands.[4]

  • Solvent and Base: The choice of solvent and base can also affect the outcome. Polar aprotic solvents like DMF or DMA are common.

Troubleshooting Table: Heck Reaction

Problem Possible Cause Suggested Solution
Low Yield Catalyst deactivationUse a phosphine ligand to stabilize the palladium catalyst. Ensure anaerobic conditions if using a Pd(0) source.
Incorrect baseTriethylamine or potassium carbonate are common choices. The base strength can influence the reaction rate.
Mixture of Isomers Non-optimized conditionsScreen different phosphine ligands, solvents, and bases. Temperature can also play a crucial role.
Side Product Formation (e.g., dimerization) High catalyst loading or temperatureReduce the catalyst concentration and reaction temperature.
Grignard Reaction and Dehydration Route

This two-step approach involves the formation of a tertiary alcohol, 2-(fluorophenyl)propan-2-ol, via a Grignard reaction between a fluorophenylmagnesium halide and acetone. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield fluorophenylpropene.

Q3: My Grignard reaction is not initiating, or the yield is very low. What should I check?

A3: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The most critical factor is the complete absence of water. All glassware must be thoroughly dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used. Even atmospheric moisture can quench the Grignard reagent.[5]

  • Magnesium Surface: The magnesium turnings must be fresh and have a clean, oxide-free surface for the reaction to initiate. Crushing the magnesium or adding a small crystal of iodine can help to activate the surface.

  • Purity of Halide: The fluorinated aryl halide must be pure and dry.

Q4: The dehydration of my 2-(fluorophenyl)propan-2-ol is giving a mixture of products and some starting material remains. How can I optimize this step?

A4: The dehydration of tertiary benzylic alcohols can sometimes be challenging to drive to completion and can lead to side products.

  • Acid Catalyst: A strong acid catalyst like sulfuric acid or phosphoric acid is typically used. The concentration of the acid can be optimized.

  • Temperature: Higher temperatures favor elimination. However, excessively high temperatures can lead to polymerization or other side reactions.

  • Water Removal: Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the alkene product.

  • Alternative Reagents: In some cases, milder dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine can provide better results.

Troubleshooting Table: Grignard Reaction & Dehydration

Problem Possible Cause Suggested Solution
Grignard reaction fails to start Wet glassware or solventThoroughly dry all glassware and use anhydrous solvents.
Inactive magnesium surfaceUse fresh magnesium turnings; crush them or add a crystal of iodine to activate.
Low yield of Grignard product Presence of moistureMaintain a dry atmosphere (e.g., under nitrogen or argon).
Side reaction (e.g., Wurtz coupling)Add the aryl halide slowly to the magnesium suspension.
Incomplete dehydration Insufficiently strong acid or low temperatureIncrease the acid concentration or reaction temperature cautiously.
Reversible reactionRemove water as it forms using a Dean-Stark trap.
Formation of side products (e.g., ethers) Non-optimized conditionsConsider milder dehydrating agents like POCl₃ in pyridine.[6]
Claisen-Schmidt Condensation Route

This reaction involves the condensation of a fluorobenzaldehyde with acetone in the presence of a base to form a chalcone-like intermediate, which can then be further reacted to obtain the desired propene structure.

Q5: My Claisen-Schmidt condensation is producing a complex mixture of products. How can I improve the selectivity?

A5: The Claisen-Schmidt condensation can lead to multiple products if not carefully controlled.

  • Stoichiometry: The ratio of the aldehyde to the ketone is critical. Using an excess of the aldehyde can help to drive the reaction towards the desired product.[7]

  • Base Concentration: The concentration of the base (e.g., NaOH) can influence the reaction rate and the formation of byproducts.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Reaction Time: Monitoring the reaction by TLC is important to stop it once the desired product is formed and before significant side reactions occur.

Troubleshooting Table: Claisen-Schmidt Condensation

Problem Possible Cause Suggested Solution
Formation of multiple products Incorrect stoichiometryUse an excess of the fluorobenzaldehyde.[7]
Base concentration too highOptimize the concentration of the base.
Low Yield Incomplete reactionIncrease the reaction time, but monitor by TLC to avoid side product formation.
Product precipitation issuesEnsure the product remains in solution until the reaction is complete.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of fluorophenylpropene derivatives. Note that optimal conditions may vary depending on the specific isomer and substitution pattern.

Table 1: Wittig Reaction Conditions

Parameter Typical Range/Value Notes
Phosphonium Salt Isopropyltriphenylphosphonium bromideOther alkylphosphonium salts can be used.
Base n-BuLi, NaH, KOtBuChoice depends on the acidity of the phosphonium salt.
Solvent THF, DMSO (anhydrous)Must be anhydrous.
Temperature -78 °C to room temperatureYlide generation is often done at low temperature.
Reaction Time 1 - 24 hoursMonitor by TLC.
Typical Yield 60 - 90%Highly dependent on substrate and conditions.

Table 2: Heck Reaction Conditions

Parameter Typical Range/Value Notes
Aryl Halide 1-bromo-4-fluorobenzeneIodides are more reactive but more expensive.
Alkene Propene, Allyl alcoholThe choice of alkene determines the final product structure.
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Typically 1-5 mol%.
Ligand PPh₃, P(o-tolyl)₃Can influence yield and selectivity.
Base Et₃N, K₂CO₃, NaOAcAn excess is typically used.
Solvent DMF, DMA, AcetonitrilePolar aprotic solvents are common.
Temperature 80 - 140 °CHigher temperatures are often required.
Typical Yield 50 - 85%Can be affected by side reactions.

Table 3: Grignard Reaction & Dehydration Conditions

Parameter Typical Range/Value Notes
Aryl Halide 1-bromo-4-fluorobenzeneFor Grignard reagent formation.
Solvent Diethyl ether, THF (anhydrous)Must be scrupulously dry.
Dehydrating Agent H₂SO₄, H₃PO₄, POCl₃Choice depends on the desired reactivity.
Temperature Reflux for Grignard; 50-150°C for dehydrationConditions vary significantly between the two steps.
Typical Yield 70 - 95% (Grignard), 60-90% (Dehydration)Yields are for each step.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-4-(prop-1-en-2-yl)benzene via Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add isopropyltriphenylphosphonium bromide (1.1 eq). The flask is placed under a nitrogen atmosphere. Anhydrous THF is added via syringe. The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 15 minutes. The resulting deep red solution is stirred at 0 °C for 1 hour.

  • Wittig Reaction: A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired fluorophenylpropene. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent prior to chromatography.[3]

Protocol 2: Synthesis of 1-Fluoro-4-(prop-1-en-2-yl)benzene via Heck Reaction
  • Reaction Setup: To a Schlenk tube, add 1-bromo-4-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous DMF is added, followed by allyl alcohol (1.5 eq). The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by GC-MS or TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: Synthesis of 1-Fluoro-4-(prop-1-en-2-yl)benzene via Grignard Reaction and Dehydration

Step A: Synthesis of 2-(4-fluorophenyl)propan-2-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). The system is flushed with nitrogen. A small crystal of iodine is added. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Acetone: The Grignard reagent is cooled to 0 °C. A solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude tertiary alcohol.

Step B: Dehydration to 1-Fluoro-4-(prop-1-en-2-yl)benzene

  • Dehydration: The crude 2-(4-fluorophenyl)propan-2-ol is dissolved in toluene. A catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) is added. A Dean-Stark apparatus is fitted, and the mixture is refluxed until no more water is collected.

  • Work-up and Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or column chromatography.

Visualizations

Experimental_Workflow_Wittig cluster_Ylide Ylide Formation cluster_Wittig Wittig Reaction cluster_Purification Work-up & Purification Phosphonium_Salt Isopropyltriphenylphosphonium Bromide in THF Base n-BuLi Phosphonium_Salt->Base Deprotonation (0°C, 1h) Ylide Phosphorus Ylide Base->Ylide Aldehyde 4-Fluorobenzaldehyde in THF Ylide->Aldehyde Reaction Reaction Mixture Aldehyde->Reaction Product Crude Fluorophenylpropene Reaction->Product Stirring (RT, 12-24h) Quench Quench with aq. NH4Cl Product->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Fluorophenylpropene Purify->Final_Product

Caption: Experimental workflow for the Wittig synthesis of fluorophenylpropene.

Experimental_Workflow_Heck cluster_Setup Reaction Setup cluster_Reaction Heck Coupling cluster_Purification Work-up & Purification Reagents 1-Bromo-4-fluorobenzene Pd(OAc)2, PPh3, K2CO3 Mixture Reaction Mixture Reagents->Mixture Solvent Anhydrous DMF Solvent->Mixture Alkene Allyl Alcohol Alkene->Mixture Heating Heat to 100-120°C (12-24h) Mixture->Heating Crude_Product Crude Product Mixture Heating->Crude_Product Reaction Progress Dilute Dilute with Water Crude_Product->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Fluorophenylpropene Purify->Final_Product

Caption: Experimental workflow for the Heck synthesis of fluorophenylpropene.

Troubleshooting_Flowchart Start Start: Low Yield or Side Products Check_Reagents Check Purity and Stoichiometry of Reagents Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions (if applicable) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield/ Purity Check_Reagents->Success Issue Found & Corrected Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Conditions OK Check_Conditions->Success Issue Found & Corrected Optimize_Base Optimize Base/ Catalyst System Optimize_Temp->Optimize_Base Temp OK Optimize_Temp->Success Optimum Found Optimize_Solvent Change Solvent Optimize_Base->Optimize_Solvent System OK Optimize_Base->Success Optimum Found Purification_Issue Investigate Purification Method Optimize_Solvent->Purification_Issue Solvent OK Optimize_Solvent->Success Optimum Found Purification_Issue->Success Purification Optimized

References

Preventing polymerization of 3-(3-Fluorophenyl)-2-methyl-1-propene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-(3-Fluorophenyl)-2-methyl-1-propene to prevent polymerization. For further assistance, please contact our technical support team.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

IssuePossible Cause(s)Recommended Action(s)
Increased Viscosity or Presence of Solids Polymerization has initiated.- Immediately cool the container in an ice bath to slow down the reaction. - Check the inhibitor concentration. If depleted, carefully add the recommended amount of inhibitor (see Experimental Protocols). - If polymerization is advanced, the product may not be salvageable. Dispose of the material according to your institution's safety guidelines.
Discoloration (e.g., yellowing) Onset of degradation or minor polymerization.- Verify the storage conditions (temperature, atmosphere). - Test the purity of the monomer. - If the discoloration is minor, the product might still be usable after re-purification (e.g., distillation over a small amount of inhibitor).
Low Inhibitor Concentration Upon Receipt or During Storage Inhibitor depletion due to extended storage, exposure to high temperatures, or improper initial addition.- Add a fresh solution of the recommended inhibitor to reach the target concentration. - Review storage conditions to minimize factors that accelerate inhibitor depletion.
Bulging or Deformed Storage Container Pressure buildup from exothermic polymerization.- EXTREME HAZARD: Do not attempt to open the container. - Evacuate the immediate area and notify safety personnel. - The polymerization may be proceeding at an accelerated rate and could lead to a runaway reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing during storage?

A1: this compound, a substituted styrene, is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides.[1] This process is exothermic and can accelerate if not properly managed.[2] To prevent this, an appropriate polymerization inhibitor must be added and maintained at an effective concentration during storage.

Q2: What is the recommended inhibitor for this compound?

A2: For styrenic monomers, phenolic inhibitors are commonly used for storage and transportation.[1] 4-tert-butylcatechol (TBC) is a widely used and effective inhibitor.[3][4][5]

Q3: What is the recommended concentration of TBC?

A3: For styrene, the typical concentration of TBC is between 10-15 ppm (mg/L) for effective stabilization during storage and transport.[3][4][5] This concentration range is a good starting point for this compound.

Q4: What are the optimal storage conditions?

A4: To maximize shelf life, store the monomer in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[6][7] The storage temperature should be kept low, ideally between 2-8°C.[6] It is also crucial to ensure the presence of dissolved oxygen (air) in the headspace of the container, as phenolic inhibitors like TBC require oxygen to function effectively.[4][8]

Q5: How long can I store this compound?

A5: The shelf life depends on the storage conditions and inhibitor concentration. With an appropriate level of TBC (10-50 ppm), the half-life of the inhibitor in styrene at ambient conditions is approximately 6-10 weeks.[9] Regular monitoring of the inhibitor concentration is recommended, especially for long-term storage.

Q6: How does the fluorine substituent affect the polymerization of this compound?

A6: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the vinyl group. For some fluorinated styrenes, this can affect the rate of polymerization.[10][11] However, the general principles of free-radical polymerization and inhibition still apply.

Quantitative Data Summary

ParameterRecommended ValueReference(s)
Inhibitor Type 4-tert-butylcatechol (TBC)[3][4][5]
Inhibitor Concentration 10 - 50 ppm[5][9]
Storage Temperature 2 - 8 °C[6]
Storage Atmosphere Air (presence of oxygen is necessary for TBC)[4][8]
Inhibitor Half-life (in styrene, ambient conditions) 6 - 10 weeks[9]

Experimental Protocols

Protocol 1: Addition of TBC Inhibitor to this compound

Objective: To add the appropriate amount of TBC inhibitor to the monomer for safe storage.

Materials:

  • This compound

  • TBC stock solution (e.g., 1% w/v in a compatible solvent like methanol or the monomer itself)

  • Micropipette or syringe

  • Amber glass storage bottle with a screw cap that allows for air headspace

Procedure:

  • Calculate the required volume of the TBC stock solution to achieve the desired final concentration (e.g., 15 ppm).

    • Example Calculation for 100 mL of monomer and a 1% TBC stock solution to achieve 15 ppm:

      • 15 ppm = 15 mg/L = 0.015 mg/mL

      • For 100 mL, you need 1.5 mg of TBC.

      • 1% stock solution = 1 g/100 mL = 10 mg/mL.

      • Volume of stock solution = 1.5 mg / 10 mg/mL = 0.15 mL = 150 µL.

  • Transfer the calculated volume of the TBC stock solution to the storage bottle containing the monomer.

  • Gently swirl the bottle to ensure thorough mixing.

  • Seal the bottle, ensuring there is an air headspace (approximately 10-20% of the container volume).

  • Label the bottle clearly with the compound name, date, and inhibitor concentration.

  • Store the inhibited monomer under the recommended conditions (2-8°C, protected from light).

Protocol 2: Monitoring TBC Concentration

Objective: To periodically check the inhibitor concentration to ensure it remains within the effective range.

Materials:

  • Inhibited this compound sample

  • Sodium hydroxide solution (e.g., 1 M)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent for dilution (e.g., methanol)

Procedure: (This is a general colorimetric method based on ASTM D4590 for styrene)[3]

  • Prepare a calibration curve using standards of known TBC concentrations.

  • Take a known volume of the inhibited monomer and mix it with a sodium hydroxide solution. TBC forms a colored complex in an alkaline solution.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the TBC-alkali complex (typically around 420 nm).

  • Compare the absorbance of the sample to the calibration curve to determine the TBC concentration.

  • If the concentration is below the recommended level, add more inhibitor as described in Protocol 1.

Visualizations

Polymerization_Inhibition cluster_polymerization Free Radical Polymerization cluster_inhibition Inhibition Mechanism Initiator Initiator (e.g., Peroxide) Radical_1 Initiator Radical (R•) Initiator->Radical_1 Heat/Light Growing_Chain Growing Polymer Chain (P•) Radical_1->Growing_Chain + Monomer Growing_Chain->Growing_Chain + Monomer (Propagation) Polymer Stable Polymer Growing_Chain->Polymer Termination Growing_Chain_Inhibit Growing Polymer Chain (P•) TBC TBC (Inhibitor) TBC_Radical TBC Radical TBC->TBC_Radical + R• or P• Inactive_Product Inactive Product Growing_Chain_Inhibit->Inactive_Product + TBC TBC_Radical->Inactive_Product + R• or P•

Caption: Mechanism of free-radical polymerization and its inhibition by TBC.

Troubleshooting_Workflow Start Start: Observe Issue with Monomer Check_Viscosity Is there increased viscosity or solid polymer? Start->Check_Viscosity Cool_Down Immediately cool the container Check_Viscosity->Cool_Down Yes Check_Discoloration Is the monomer discolored? Check_Viscosity->Check_Discoloration No Check_Inhibitor Check inhibitor concentration Cool_Down->Check_Inhibitor Add_Inhibitor Inhibitor low? Add more inhibitor Check_Inhibitor->Add_Inhibitor Yes Dispose Polymerization advanced? Dispose of material safely Check_Inhibitor->Dispose No End_Action Action Taken Add_Inhibitor->End_Action Dispose->End_Action Verify_Storage Verify storage conditions (temp, light, atmosphere) Check_Discoloration->Verify_Storage Yes End_OK Monomer is stable Check_Discoloration->End_OK No Test_Purity Test monomer purity Verify_Storage->Test_Purity Repurify Consider repurification if discoloration is minor Test_Purity->Repurify Repurify->End_Action

References

Technical Support Center: Analysis of 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)-2-methyl-1-propene. Our goal is to help you identify and resolve common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound synthesized via a Wittig reaction?

A1: The most common impurity originating from the Wittig reaction is triphenylphosphine oxide (TPPO), a byproduct formed from the phosphonium ylide reagent.[1][2][3] Other potential impurities include unreacted starting materials, such as 3-fluorobenzaldehyde and the phosphonium salt, as well as solvents used in the reaction and purification steps. In some cases, side reactions of the aldehyde, like oxidation or polymerization, can also lead to impurities.[4]

Q2: If a Grignard reaction was used for synthesis, what impurities should I look for?

A2: A common byproduct of the Grignard reaction is the formation of a biphenyl compound, which arises from the coupling of the Grignard reagent with unreacted aryl halide.[5][6] Therefore, in the synthesis of this compound, the presence of 3,3'-difluorobiphenyl is a possibility. Unreacted 3-fluorobenzyl bromide (or a similar starting material) and residual magnesium salts can also be present.

Q3: How can I remove triphenylphosphine oxide (TPPO) from my sample?

A3: TPPO can often be removed by column chromatography.[2] Another common method is to precipitate the TPPO from a non-polar solvent mixture, such as diethyl ether and hexanes, followed by filtration.[2] The difference in solubility between the non-polar alkene product and the more polar TPPO allows for this separation.[7]

Q4: What is the best way to remove biphenyl impurities?

A4: Biphenyl impurities are typically non-polar and can be challenging to separate from the desired product by column chromatography alone. One effective method is trituration with a solvent in which the biphenyl is soluble but the desired product is not, such as cold petroleum ether.[5][8] Recrystallization can also be an effective purification technique.[9]

Q5: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile and semi-volatile impurities.[10][11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation of the main component and any significant impurities, providing information about the chemical environment of the atoms.[4][14][15][16][17]

Troubleshooting Guides

GC-MS Analysis Issues
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert GC column. Consider derivatization of polar impurities if they are the cause.
Improper column installation.Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Ghost Peaks Contamination in the injector, syringe, or carrier gas.Bake out the injector and column. Run a blank solvent injection to identify the source of contamination. Ensure high-purity carrier gas and use appropriate gas traps.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and ensure the electronic pressure control is functioning correctly. Verify the oven temperature program is accurate.
Column degradation.Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
NMR Analysis Issues
Problem Possible Cause Suggested Solution
Broad Peaks Sample contains paramagnetic impurities.Pass the sample through a small plug of silica gel or alumina before analysis.
Sample concentration is too high.Dilute the sample.
Poor shimming of the magnet.Re-shim the spectrometer.
Unexpected Signals in Spectrum Presence of impurities.Correlate unexpected signals with potential impurities from the synthesis. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structures of the impurities.
Residual solvent peaks.Identify common NMR solvent peaks and compare them to your spectrum. Ensure the deuterated solvent used is of high purity.
Difficulty in Quantifying Impurities Signal overlap between the main component and impurities.Use a higher field NMR spectrometer for better signal dispersion. Consider using ¹⁹F NMR if the impurities are also fluorinated and their signals are resolved from the main component.
Inaccurate integration.Ensure proper phasing and baseline correction of the spectrum. Use a relaxation agent for quantitative analysis if T1 relaxation times are significantly different and unknown.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • GC Method Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 m/z

    • Solvent Delay: 3 minutes

  • Data Analysis: Identify the main peak corresponding to this compound. Search the NIST library for any additional peaks to tentatively identify impurities.

Protocol 2: ¹H and ¹⁹F NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 64

    • Relaxation Delay: 2.0 s

    • Spectral Width: 200 ppm

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). For the ¹H spectrum, integrate all signals and normalize to a known number of protons on the main compound to quantify impurities. For the ¹⁹F spectrum, the presence of signals other than the main resonance will indicate fluorinated impurities.

Data Presentation

Table 1: Hypothetical GC-MS Data for an Impure Sample
Retention Time (min)Area (%)Tentative IdentificationKey Mass Fragments (m/z)
5.850.53-Fluorobenzaldehyde124, 95, 75
8.9295.5This compound150, 135, 109
15.432.5Triphenylphosphine oxide278, 199, 152, 77
18.211.53,3'-Difluorobiphenyl190, 171, 95
Table 2: Hypothetical ¹H NMR Data for an Impure Sample in CDCl₃
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.98s0.01Aldehyde proton (3-Fluorobenzaldehyde impurity)
7.80-7.00m19Aromatic protons (Main product + TPPO + Biphenyl impurities)
4.95s1Vinyl proton (Main product)
4.80s1Vinyl proton (Main product)
3.35s2Allylic protons (Main product)
1.80s3Methyl protons (Main product)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Impurity Analysis cluster_result Result synthesis Wittig or Grignard Reaction purification Column Chromatography or Recrystallization synthesis->purification Crude Product gcms GC-MS purification->gcms Purified Sample nmr NMR purification->nmr Purified Sample result Impurity Profile & Quantification gcms->result nmr->result

Caption: Workflow for impurity identification in this compound.

troubleshooting_logic start Impurity Detected in Sample synthesis_route Identify Synthesis Route start->synthesis_route wittig Wittig Reaction synthesis_route->wittig Wittig grignard Grignard Reaction synthesis_route->grignard Grignard check_tppo Analyze for Triphenylphosphine Oxide wittig->check_tppo check_biphenyl Analyze for Biphenyl Byproducts grignard->check_biphenyl purify_tppo Optimize Purification (Chromatography/Precipitation) check_tppo->purify_tppo purify_biphenyl Optimize Purification (Trituration/Recrystallization) check_biphenyl->purify_biphenyl reanalyze Re-analyze Purified Sample purify_tppo->reanalyze purify_biphenyl->reanalyze

Caption: Logical flow for troubleshooting impurities based on synthesis route.

References

Technical Support Center: Catalyst Selection for 3-(3-Fluorophenyl)-2-methyl-1-propene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)-2-methyl-1-propene. It covers common reactions such as hydrogenation, cross-coupling, oxidation, and polymerization, with a focus on appropriate catalyst selection and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The chemical reactivity of this compound is centered around two main functional groups: the terminal alkene and the fluorinated aromatic ring.[1] This dual functionality allows for a variety of transformations.

  • Terminal Alkene: This site is susceptible to addition reactions like hydrogenation, halogenation, hydration, and polymerization.[1]

  • Aromatic Ring: The C-F bond is generally stable, but the aromatic ring can participate in cross-coupling reactions, although aryl fluorides are less reactive than other aryl halides. The alkene moiety is more commonly the reactive partner in cross-coupling reactions like the Heck reaction.

Troubleshooting Guide: Hydrogenation

Issue: Low conversion or poor selectivity during the hydrogenation of the alkene double bond.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Solution: Ensure all solvents and reagents are pure and free of catalyst poisons like sulfur compounds. Use fresh, high-quality catalyst for each reaction.

  • Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.

    • Solution: While mild conditions are often sufficient, increasing the hydrogen pressure can improve the reaction rate. Start with a pressure of around 6 bar and incrementally increase if necessary.[2][3]

  • Inappropriate Solvent System: The choice of solvent can significantly impact catalyst activity and substrate solubility.

    • Solution: A biphasic solvent system, such as dichloromethane/water, can be effective for palladium-catalyzed hydrogenations, particularly when used with acidic additives to prevent side reactions.[2][3]

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the rate of conversion. However, be aware that higher temperatures might lead to side reactions or reduced selectivity. A temperature range of 30-80°C is a good starting point.[2][3]

Recommended Catalyst & Protocol for Hydrogenation

For the selective hydrogenation of the terminal alkene to yield 1-fluoro-3-(2-methylpropyl)benzene, a palladium-on-carbon (Pd/C) catalyst is highly recommended due to its efficiency and selectivity under mild conditions.[2]

Table 1: Typical Conditions for Hydrogenation over Pd/C

ParameterRecommended ValueSource
Catalyst 10% Pd/C
Solvent Dichloromethane/Water
Additive NaH₂PO₄ and H₂SO₄[2]
Pressure 6 bar H₂[3]
Temperature 30 - 80 °C
Reaction Time ~7 hours[2]

Experimental Protocol: Selective Hydrogenation

  • Charge a suitable pressure reactor with this compound, dichloromethane, and water.

  • Add the 10% Pd/C catalyst and the acidic additives (NaH₂PO₄ and a catalytic amount of H₂SO₄).[2]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 6 bar.

  • Heat the mixture to the desired temperature (e.g., 80°C for higher conversion) and stir vigorously for 7 hours.[2]

  • After cooling and depressurizing, filter the catalyst. Separate the organic layer, wash, dry over Na₂SO₄, and concentrate in vacuo to obtain the product.

Troubleshooting Guide: Cross-Coupling Reactions (Heck & Suzuki)

Issue: Low yield or no product formation in a Palladium-catalyzed cross-coupling reaction.

Possible Causes & Solutions:

  • Incorrect Palladium Catalyst/Ligand Combination: The activity of the Pd catalyst is highly dependent on the choice of ligand.

    • Solution: For Heck reactions involving aryl halides, common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands like P(t-Bu)₃ or SPhos.[4][5] For Suzuki reactions, Pd(PPh₃)₄ is a classic choice, though modern systems often use more electron-rich and bulky ligands to enhance reactivity.[6]

  • Base Incompatibility: The base is crucial for the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the regeneration of the Pd(0) catalyst in the Heck reaction.[6][7]

    • Solution: For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4][8] For Heck reactions, tertiary amines like Et₃N or inorganic bases such as NaOAc or K₂CO₃ are effective.[7][9] The choice of base can be substrate-dependent.

  • Solvent Effects: The reaction outcome is sensitive to the solvent.

    • Solution: Polar aprotic solvents like DMF, NMP, dioxane, or THF are generally effective for both Heck and Suzuki reactions.[8][9] For Suzuki couplings, biphasic systems (e.g., THF/water) are also common.[8]

  • Aryl Fluoride Inertness (For reactions at the C-F bond): The C-F bond is significantly stronger than other carbon-halogen bonds, making oxidative addition to the Pd(0) center difficult.

    • Solution: While challenging, specialized catalyst systems with highly electron-rich and bulky ligands may be required. However, it is more common to use the alkene moiety of this compound as the coupling partner with a more reactive aryl halide (I, Br, OTf) in a Heck-type reaction.[9][10]

Recommended Catalysts & Protocols

Heck Reaction: Coupling of this compound with an aryl halide (e.g., Iodobenzene).

Table 2: Recommended Conditions for Heck Reaction

ParameterRecommended ValueSource
Catalyst Pd(OAc)₂ (0.5 - 2 mol%)[7][9]
Ligand PPh₃ or other phosphine ligands[9]
Base Et₃N or K₂CO₃ (3 equiv.)[7][9]
Solvent DMF or NMP[9][11]
Temperature 120 - 140 °C[7][12]

Experimental Protocol: Heck Reaction

  • To a flask, add the aryl halide (1 equiv.), this compound (1.1-1.5 equiv.), Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the solvent (e.g., DMF) and purge the system with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture to 120-140°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.

Suzuki Reaction: Coupling of an arylboronic acid with the alkene (via borylation) or the aryl fluoride. As direct Suzuki coupling of the unactivated alkene is not standard, this protocol focuses on the more challenging coupling at the C-F bond, which requires robust conditions.

Table 3: Recommended Conditions for Suzuki Reaction (Aryl Fluoride)

ParameterRecommended ValueSource
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃[6][8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, JohnPhos)[4][8]
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)[4][8]
Boron Source Arylboronic Acid (1.1 equiv.)[8]
Solvent Dioxane/Water or THF/Water[4][8]
Temperature 60 - 100 °C[4]

Experimental Protocol: Suzuki Reaction

  • In a round-bottom flask, combine the arylboronic acid (1.1 equiv.), this compound (1.0 equiv.), the palladium precursor, the phosphine ligand, and the base.[8]

  • Add the solvent system (e.g., THF and water).[8]

  • De-gas the mixture and heat under an argon atmosphere (e.g., 40-60°C) for several hours.[4][8]

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.[8]

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and purify by flash column chromatography.[8]

Troubleshooting Guide: Polymerization

Issue: Low polymer yield or poor control over polymer microstructure.

Possible Causes & Solutions:

  • Catalyst/Cocatalyst System Inefficiency: The activity of metallocene catalysts is highly dependent on the activator (cocatalyst).

    • Solution: Methylaluminoxane (MAO) is a common and effective activator for zirconocene-based catalysts in propene polymerization.[13][14] Ensure the correct Al/Zr molar ratio is used, typically around 3000.[13]

  • Reaction Temperature: Polymerization activity is sensitive to temperature.

    • Solution: Optimize the polymerization temperature. A range of 30-70°C is often used for C₁-symmetric metallocene catalysts.[13]

  • Monomer Concentration: Insufficient monomer concentration will lead to low yields.

    • Solution: Ensure a sufficient supply of the monomer, this compound, to the catalytic sites. The reaction can be run in a suitable solvent like toluene.[13]

Recommended Catalyst & Protocol for Polymerization

For the polymerization of this compound, C₁-symmetric metallocene catalysts are a good choice, as they are known to polymerize propene derivatives.[13][15]

Table 4: Recommended Conditions for Metallocene-Catalyzed Polymerization

ParameterRecommended ValueSource
Pre-catalyst C₁-symmetric zirconocene (e.g., Me₂C(3-t-Bu-Cp)(Flu))ZrCl₂[13]
Cocatalyst Methylaluminoxane (MAO)[13][14]
Al/Zr Ratio ~3000[13]
Solvent Toluene[13]
Temperature 30 - 70 °C[13]

Experimental Protocol: Polymerization

  • Perform all manipulations under an inert nitrogen atmosphere using Schlenk techniques.[14]

  • In a polymerization reactor (autoclave), add toluene and the required amount of MAO solution.

  • Introduce the monomer, this compound.

  • Inject the metallocene pre-catalyst solution to start the polymerization.

  • Maintain the desired temperature and stir for the specified reaction time.

  • Terminate the polymerization by adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Catalyst_Selection_Workflow start Desired Reaction for This compound reaction_type Select Reaction Type start->reaction_type hydrogenation Hydrogenation (Alkene Reduction) reaction_type->hydrogenation Saturation of C=C cross_coupling C-C Cross-Coupling reaction_type->cross_coupling Form new C-C bond polymerization Polymerization reaction_type->polymerization Form Polymer oxidation Oxidation reaction_type->oxidation Introduce Oxygen catalyst_h Catalyst: Pd/C Conditions: H2, 30-80°C, 6 bar hydrogenation->catalyst_h catalyst_cc Catalyst: Pd(OAc)2 / Ligand Reaction: Heck or Suzuki cross_coupling->catalyst_cc catalyst_p Catalyst: Metallocene / MAO Conditions: 30-70°C, Toluene polymerization->catalyst_p catalyst_o Catalyst: Mixed Metal Oxides (e.g., FeMoTeO) oxidation->catalyst_o

Caption: Catalyst selection workflow for common reactions.

Heck_Catalytic_Cycle Simplified Heck Reaction Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 L_nPd(II)(Ar)(X) add->pd2 insert Alkene Insertion (Syn-addition) pd2->insert Alkene beta Beta-Hydride Elimination insert->beta elim Reductive Elimination beta->elim Product elim->pd0 Base, HX

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents (Substrate, Catalyst, Base, Ligand) setup_solvent Add Solvent & Reagents prep_reagents->setup_solvent prep_glass Dry Glassware (Under vacuum or oven) setup_assembly Assemble Apparatus (Flask, Condenser) prep_glass->setup_assembly setup_inert Inert Atmosphere (Purge with N2 or Ar) setup_assembly->setup_inert setup_inert->setup_solvent setup_heat Heat to Temperature setup_solvent->setup_heat workup_quench Quench Reaction (e.g., add water) setup_heat->workup_quench workup_extract Extract with Solvent workup_quench->workup_extract workup_dry Dry Organic Layer (e.g., Na2SO4) workup_extract->workup_dry workup_purify Purify Product (Column Chromatography) workup_dry->workup_purify

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: 3-(3-Fluorophenyl)-2-methyl-1-propene Reaction Work-up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-(3-Fluorophenyl)-2-methyl-1-propene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps after my reaction with this compound is complete?

A1: The first crucial step is to safely quench the reaction to neutralize any unreacted reagents. The specific quenching agent will depend on the reactants used. For instance, if organometallic reagents like Grignard or organolithiums were used, a careful, dropwise addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) solution at a low temperature (e.g., 0 °C) is recommended.[1][2] For reactions involving strong bases like Lithium Diisopropylamide (LDA), quenching can also be achieved with saturated aqueous NH₄Cl.

Q2: I've formed an emulsion during the extraction process. How can I resolve this?

A2: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Change in pH: If your target compound is stable to acid or base, a small change in the pH of the aqueous layer can sometimes break an emulsion.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break up the emulsion.

Q3: Which organic solvent is best for extracting this compound from the aqueous layer?

A3: The choice of extraction solvent is critical for efficient product isolation. Key considerations include:

  • Immiscibility with Water: The solvent should not be miscible with water.

  • Solubility of the Product: The solvent should readily dissolve this compound.

  • Density: The density difference between the organic solvent and the aqueous layer should be significant enough to allow for clear separation. Common choices include diethyl ether, ethyl acetate, and dichloromethane. Be aware of which layer is organic based on the solvent's density relative to water.[3][4]

  • Boiling Point: A lower boiling point solvent is easier to remove during the final concentration step.

Q4: How do I effectively dry the organic layer after extraction?

A4: After separating the organic layer, it will be saturated with a small amount of water that needs to be removed. This is typically done using an anhydrous inorganic salt. Common drying agents include:

  • Magnesium Sulfate (MgSO₄): A fast and efficient drying agent.

  • Sodium Sulfate (Na₂SO₄): A neutral and high-capacity drying agent, but slower than MgSO₄.

  • Calcium Chloride (CaCl₂): Effective for hydrocarbons and ethers, but can form complexes with alcohols, amines, and some carbonyl compounds.

Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add until some of the powder remains free-flowing. Afterwards, the drying agent can be removed by filtration or decantation.

Q5: What is the best method to purify the crude this compound product?

A5: The most common and effective method for purifying organic compounds like this compound is flash column chromatography. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is crucial. For fluorinated compounds, sometimes a fluorinated stationary phase or the addition of a fluorinated solvent to the eluent can improve separation.[5][6] Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system for the separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of common reactions involving this compound.

Scenario 1: Work-up of a Grignard Reaction
Problem Possible Cause Solution
Low yield of the desired alcohol. Incomplete reaction or premature quenching of the Grignard reagent.Ensure all glassware and solvents are rigorously dried before the reaction. Add the quenching solution (e.g., sat. aq. NH₄Cl) slowly at 0 °C to avoid side reactions.[1][7]
Formation of a thick, unmanageable precipitate during quenching. Formation of magnesium salts.Dilute the reaction mixture with more of the extraction solvent (e.g., diethyl ether or THF) before and during the quench. Stir vigorously to keep the salts suspended.
Product is volatile and is lost during solvent removal. The product has a low boiling point.Use a rotary evaporator with a carefully controlled vacuum and a low-temperature water bath. Monitor the evaporation closely.
Scenario 2: Work-up of a Heck Coupling Reaction
Problem Possible Cause Solution
Difficulty in removing the palladium catalyst. The palladium catalyst is finely dispersed in the organic layer.After the initial extraction, filter the organic layer through a plug of Celite® or silica gel. Washing the organic layer with an aqueous solution of thiourea can also help to scavenge palladium.
Presence of unreacted aryl halide in the final product. Incomplete reaction.Optimize the reaction conditions (catalyst loading, temperature, reaction time). Purification by column chromatography should separate the product from the starting material.
Formation of byproducts from side reactions. Undesired side reactions of the starting materials or product.Adjust the reaction conditions, such as the base or solvent used.[8][9][10] Purification by column chromatography is essential.
Scenario 3: Work-up of an Epoxidation Reaction
Problem Possible Cause Solution
Residual peroxy-acid in the final product. Incomplete quenching of the oxidizing agent (e.g., m-CPBA).Wash the organic layer with a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to reduce the excess peroxy-acid. Follow with a wash with saturated aqueous sodium bicarbonate (NaHCO₃).
Opening of the epoxide ring during work-up. The work-up conditions are too acidic.Use a neutral or slightly basic aqueous wash (e.g., water or dilute NaHCO₃ solution). Avoid strong acids.
Difficulty separating the product from the carboxylic acid byproduct. The byproduct is soluble in the organic layer.Wash the organic layer thoroughly with a base (e.g., saturated aq. NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid and extract it into the aqueous layer.

Experimental Protocols

General Quenching and Extraction Protocol

This protocol provides a general framework for the initial work-up of a reaction containing this compound. Note: The specific quenching agent and wash solutions should be adapted based on the reaction chemistry.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the Reaction: Slowly and carefully add the appropriate quenching solution (e.g., 50 mL of saturated aqueous NH₄Cl for a 10 mmol scale reaction) dropwise with vigorous stirring. Monitor for any gas evolution or temperature changes.

  • Transfer to a Separatory Funnel: Once the quenching is complete and the mixture has reached room temperature, transfer the entire contents to a separatory funnel.

  • Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., 50 mL of diethyl ether).

  • Extract the Product: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 1-2 minutes, venting periodically.

  • Separate the Layers: Allow the layers to separate completely. Drain the lower (denser) layer. If the organic layer is the lower layer, drain it into a clean flask. If the organic layer is the upper layer, drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination.

  • Wash the Organic Layer:

    • Wash the organic layer with 50 mL of deionized water.

    • Wash with 50 mL of brine (saturated aqueous NaCl).

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask until the drying agent no longer clumps.

  • Isolate the Crude Product: Filter or decant the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product.

Quantitative Data Summary
Parameter Diethyl Ether Ethyl Acetate Dichloromethane
Density (g/mL at 20°C) 0.7130.9021.33
Boiling Point (°C) 34.677.139.6
Solubility in Water 7.5 g/100 mL8.3 g/100 mL1.3 g/100 mL
Product Recovery (Typical) GoodVery GoodExcellent

This table provides a general comparison of common extraction solvents. Actual product recovery will vary depending on the specific reaction and work-up conditions.

Visualizations

G cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_purification Purification Reaction Reaction Mixture (containing product, byproducts, and unreacted reagents) Quench Add Quenching Agent (e.g., sat. aq. NH4Cl) Reaction->Quench Cool to 0 °C AddSolvent Add Organic Solvent & Water Quench->AddSolvent Separate Separate Aqueous & Organic Layers AddSolvent->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Isolate Organic Layer AqueousWaste AqueousWaste Separate->AqueousWaste Aqueous Layer to Waste Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Filter Filter/Decant Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product PureProduct Pure Product Chromatography->PureProduct

Caption: General experimental workflow for the work-up of a reaction.

G cluster_problem Problem cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome Emulsion Emulsion Formed (Stable mixture of organic and aqueous layers) AddBrine Add Saturated Brine (NaCl) Emulsion->AddBrine Increases ionic strength ChangepH Adjust pH Emulsion->ChangepH Alters component solubility Filter Filter through Celite® Emulsion->Filter Physically disrupts emulsion Wait Allow to Stand Emulsion->Wait Allows for slow separation Separation Clear Layer Separation AddBrine->Separation ChangepH->Separation Filter->Separation Wait->Separation

Caption: Troubleshooting logic for resolving emulsions during extraction.

References

Validation & Comparative

Structural Confirmation of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic methods for the structural elucidation of 3-(3-Fluorophenyl)-2-methyl-1-propene, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the analytical validation of this and structurally related compounds.

¹H NMR Analysis: Predicted Data

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. Based on established chemical shift principles and coupling constant data, a predicted ¹H NMR spectrum for this compound is summarized in Table 1. The predicted data is based on computational models and analysis of analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-2', H-6'6.90 - 7.10Multiplet2HJ(H-F) and J(H-H)
H-4'6.80 - 7.00Multiplet1HJ(H-F) and J(H-H)
H-5'7.20 - 7.35Multiplet1HJ(H-H)
H-1 (Benzylic)~3.30Singlet (or finely split multiplet)2HAllylic coupling to H-3 and H-4
H-3 (Vinyl)~4.85Broad Singlet1HGeminal and Allylic coupling
H-4 (Vinyl)~4.70Broad Singlet1HGeminal and Allylic coupling
H-5 (Methyl)~1.75Singlet (or finely split multiplet)3HAllylic coupling to H-3 and H-4

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual experimental values may vary.

Comparison with Alternative Spectroscopic Methods

While ¹H NMR is a cornerstone of structural analysis, a comprehensive confirmation is best achieved by integrating data from multiple spectroscopic techniques. Below is a comparison of expected data from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-F (Aromatic)161 - 164 (d, ¹J(C-F) ≈ 245 Hz)
C-H (Aromatic)113 - 130
C-quaternary (Aromatic)140 - 143
C=C (Vinyl)142 - 145
=CH₂ (Vinyl)112 - 115
-CH₂- (Benzylic)40 - 45
-CH₃ (Methyl)20 - 25

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Ion (M⁺)m/z 150
Key Fragmentsm/z 135 (loss of -CH₃), m/z 91 (fluorotropylium ion)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption (cm⁻¹)
C-H (Aromatic)3050 - 3100
C-H (Vinyl)3010 - 3040
C-H (Alkyl)2850 - 2960
C=C (Aromatic)1580 - 1620
C=C (Alkene)1640 - 1680
C-F (Aromatic)1100 - 1250

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal.

    • Set the acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

      • Spectral width: 0-12 ppm

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of an unknown sample, presumed to be this compound, using a combination of spectroscopic techniques.

Structural_Confirmation_Workflow Unknown_Sample Unknown Sample (Presumed this compound) Spectroscopic_Analysis Spectroscopic Analysis Unknown_Sample->Spectroscopic_Analysis H_NMR ¹H NMR Spectroscopy Spectroscopic_Analysis->H_NMR C_NMR ¹³C NMR Spectroscopy Spectroscopic_Analysis->C_NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR Infrared Spectroscopy Spectroscopic_Analysis->IR Data_Analysis Data Analysis and Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Predicted_vs_Experimental Comparison of Predicted vs. Experimental Data Data_Analysis->Predicted_vs_Experimental Structure_Confirmation Structural Confirmation Predicted_vs_Experimental->Structure_Confirmation Confirmed_Structure Confirmed Structure: This compound Structure_Confirmation->Confirmed_Structure Match

Caption: Workflow for the structural confirmation of this compound.

Reactivity Under the Microscope: A Comparative Analysis of 3-(3-Fluorophenyl)-2-methyl-1-propene and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 3-(3-Fluorophenyl)-2-methyl-1-propene with its non-fluorinated counterpart, 2-methyl-3-phenyl-1-propene, has been published to aid researchers and professionals in the fields of chemical synthesis and drug development. This guide provides a detailed analysis of the electronic effects of fluorine substitution on the reactivity of the alkene moiety, supported by experimental data and detailed protocols for key reactions.

The inclusion of fluorine atoms in organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and other pharmacokinetic properties. Understanding the impact of fluorination on chemical reactivity is therefore crucial for the efficient design and synthesis of novel chemical entities. This guide focuses on the electrophilic addition to the propene double bond, a fundamental reaction in organic chemistry.

Executive Summary of Comparative Reactivity

The presence of a fluorine atom at the meta-position of the phenyl ring in this compound significantly influences its reactivity compared to the non-fluorinated analog, 2-methyl-3-phenyl-1-propene. The fluorine atom acts as an electron-withdrawing group through its inductive effect, which deactivates the double bond towards electrophilic attack. This deactivation results in a slower reaction rate for the fluorinated compound in typical electrophilic addition reactions.

This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring. The positive Hammett substituent constant (σm) for a meta-fluoro group indicates its electron-withdrawing nature.

Quantitative Reactivity Data

The following table summarizes the key parameters influencing the reactivity of the two compounds in electrophilic addition reactions.

CompoundSubstituent on Phenyl RingHammett Substituent Constant (σm)Expected Relative Reactivity in Electrophilic Addition
This compound3-Fluoro+0.34[1]Lower
2-methyl-3-phenyl-1-propeneHydrogen (reference)0.00[1]Higher

Kinetic studies on the bromination of substituted styrenes have shown a negative Hammett reaction constant (ρ = -2.24), confirming that electron-withdrawing substituents decrease the rate of reaction.[2]

Experimental Protocols

Below are representative experimental protocols for common electrophilic addition reactions that can be adapted for the comparative study of these two compounds.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the bromination of a styrene derivative.

Materials:

  • Styrene derivative (this compound or 2-methyl-3-phenyl-1-propene)

  • Anhydrous acetic acid

  • Bromine solution in acetic acid (standardized)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Burette

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known concentration of the styrene derivative in anhydrous acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Titrate the solution with a standardized solution of bromine in acetic acid at a constant temperature (e.g., 25°C).

  • Monitor the disappearance of the bromine color to determine the endpoint of the reaction.

  • Alternatively, the reaction progress can be monitored by taking aliquots at different time intervals, quenching them with sodium thiosulfate solution, and analyzing the concentration of the remaining styrene derivative by gas chromatography (GC).

  • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Mechanisms

To illustrate the fundamental steps involved in the electrophilic addition, the following diagrams have been generated.

Electrophilic_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alkene Alkene (Substituted Propene) Step1 Step 1: Electrophilic Attack Formation of Bromonium Ion Intermediate Alkene->Step1 Electrophile Electrophile (e.g., Br₂) Electrophile->Step1 Step2 Step 2: Nucleophilic Attack Attack of Bromide Ion Step1->Step2 Product Dibromoalkane Product Step2->Product

Caption: Workflow of a typical two-step electrophilic bromination reaction.

Energy_Profile Reactants Reactants TS1 Transition State 1 Reactants->TS1 Eₐ₁ a a Intermediate Bromonium Ion Intermediate TS1->Intermediate b b TS2 Transition State 2 Intermediate->TS2 Eₐ₂ c c Products Products TS2->Products d d

Caption: Energy profile for a two-step electrophilic addition reaction.

Conclusion

The presence of a meta-fluoro substituent in this compound decreases its reactivity towards electrophilic addition compared to its non-fluorinated analog. This is a direct consequence of the electron-withdrawing nature of fluorine, which reduces the electron density of the double bond. This comparative guide provides the fundamental data and experimental framework necessary for researchers to make informed decisions in the design and execution of synthetic routes involving these and similar compounds.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 3-(3-Fluorophenyl)-2-methyl-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of small organic molecules, using derivatives of 3-(3-Fluorophenyl)-2-methyl-1-propene as a focal point.

While specific crystallographic data for this compound was not found in the public domain, this guide utilizes data from structurally related fluorophenyl-containing compounds to illustrate the power and utility of X-ray crystallography. This information is presented alongside a comparison with other common analytical methods, offering a practical framework for selecting the most appropriate technique for your research needs.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for obtaining a detailed and unambiguous three-dimensional atomic structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can determine precise bond lengths, bond angles, and the overall molecular conformation.

Below is a representative example of crystallographic data for a related fluorophenyl derivative, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, which showcases the richness of information obtainable through this method.

Representative Crystallographic Data
Parameter(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Chemical Formula C15H10BrFO
Molecular Weight 305.13
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 7.6032 (7) Å, b = 5.9277 (6) Å, c = 27.600 (3) Å
α = 90°, β = 93.183 (2)°, γ = 90°
Volume 1242.0 (2) ų
Z 4
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.034

Data sourced from IUCrData (2017), 2, x170379.[1]

A Comparative Analysis of Structural Determination Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information or may be more suitable for non-crystalline samples. The following table compares the performance of X-ray crystallography with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, and Gas Electron Diffraction (GED).

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryGas Electron Diffraction (GED)
Sample Phase Solid (single crystal)Liquid (solution) or SolidGas or LiquidGas
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamics in solutionMolecular weight, elemental composition, fragmentation patternsMolecular geometry in the gas phase
Resolution AtomicAtomic (indirectly)MolecularAtomic (for small molecules)
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Strengths Unambiguous 3D structure, high precision.[1]Provides information on dynamics and structure in solution, non-destructive.[2]High sensitivity, provides molecular formula.Determines structure free from intermolecular forces.[3]
Limitations Requires high-quality single crystals, structure may differ from solutionStructure is an average of conformations, can be complex to interpret for large molecules.[2]Does not directly provide 3D structure.Limited to relatively simple and volatile molecules.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the structural determination of a small organic molecule using single-crystal X-ray diffraction.

I. Crystal Growth and Selection
  • Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain well-formed, optically clear crystals.

  • Crystal Selection: Under a microscope, select a suitable single crystal, ideally between 0.1 and 0.3 mm in all dimensions, that is free of cracks and other visible defects.[5]

II. Crystal Mounting
  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil. The crystal should be securely attached to a thin fiber (e.g., glass or nylon) to minimize background scattering.

III. Data Collection
  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. Modern instruments are equipped with a sensitive detector (e.g., CCD or CMOS) and a source of monochromatic X-rays (commonly Mo or Cu Kα radiation).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is designed to measure the intensities of a large number of unique reflections.

IV. Data Reduction and Structure Solution
  • Data Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as background scattering and Lorentz-polarization effects.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This initial solution provides a rough model of the electron density within the unit cell.

  • Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, typically measured by the R-factor.

V. Structure Validation and Analysis
  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

  • Analysis: The refined structure provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which can be visualized and analyzed using specialized software.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

method_comparison cluster_primary Primary Structural Information cluster_complementary Complementary Techniques XRD X-ray Crystallography (Solid-State 3D Structure) NMR NMR Spectroscopy (Solution Structure & Dynamics) XRD->NMR Complements with solution-state data MS Mass Spectrometry (Molecular Weight & Formula) XRD->MS Confirms molecular identity GED Gas Electron Diffraction (Gas-Phase Structure) XRD->GED Compares solid vs. gas phase

Caption: Comparison of Structural Analysis Methods.

References

A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Phenylpropenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated phenylpropenes, a class of naturally occurring compounds and their synthetic analogs with diverse biological activities. We will delve into their comparative cytotoxicity, metabolic stability, and antifungal activity, supported by experimental data and detailed protocols.

I. Comparative Biological Activity Data

Compound ClassDerivativeBiological ActivityKey Findings
Eugenol Derivatives 2-Fluorophenyl-triazole derivative of EugenolAntifungal ActivityShowed the most potent antifungal activity among a series of halogenated and non-halogenated derivatives.[1][2][3][4]
Non-fluorinated Phenyl-triazole derivative of EugenolAntifungal ActivityExhibited antifungal activity, but was less potent than the 2-fluoro substituted analog.[1][2][3][4]
Cinnamaldehyde Analogs Fluorinated Cinnamaldehyde AnalogCytotoxicity (Anticancer)Demonstrated significant cytotoxic effects against various cancer cell lines.
Cinnamaldehyde (Non-fluorinated)Cytotoxicity (Anticancer)Exhibits cytotoxic properties, though often at higher concentrations compared to some of its more potent synthetic analogs.
General Phenylpropene Analogs Fluorinated quinazoline derivativeMetabolic Stability & CytotoxicityShowed a 2-fold increase in metabolic stability in rat and human liver microsomes and comparable cytotoxicity to its non-fluorinated counterpart.
Non-fluorinated quinazoline derivativeMetabolic Stability & CytotoxicityServed as the lead compound with established cytotoxicity but poorer metabolic stability.

II. In-Depth Analysis of Biological Activities

A. Cytotoxicity: A Double-Edged Sword

Fluorination can significantly impact the cytotoxic profile of phenylpropenes. The introduction of fluorine can enhance anticancer activity by altering the electronic properties of the molecule, potentially leading to better target engagement or altered cellular uptake.

For instance, studies on fluorinated derivatives of various bioactive scaffolds have consistently shown potent cytotoxic effects against a range of cancer cell lines. However, it is crucial to note that increased potency can sometimes be accompanied by increased toxicity to normal cells, a critical consideration in drug development. A comprehensive evaluation of the therapeutic index is therefore essential.

B. Metabolic Stability: The Longevity Factor

One of the primary reasons for incorporating fluorine into drug candidates is to block metabolic hotspots and enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.

A comparative study on a quinazoline scaffold (structurally related to some phenylpropene derivatives in its aromatic nature) demonstrated that a fluoro-substituted derivative exhibited a two-fold increase in metabolic half-life in both rat and human liver microsomes compared to its non-fluorinated parent compound. This enhancement in metabolic stability can lead to improved pharmacokinetic profiles, allowing for less frequent dosing and better therapeutic outcomes.

C. Antifungal Activity: Targeting Fungal Pathogens

Phenylpropenes, both natural and synthetic, have shown promise as antifungal agents. The introduction of fluorine can modulate this activity. In a study focused on eugenol-triazole derivatives, the compound bearing a 2-fluorophenyl group was identified as the most potent inhibitor of fungal growth.[1][2][3][4] This suggests that the electronegativity and steric properties of the fluorine atom contribute favorably to the interaction with fungal-specific targets.

III. Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

A. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated phenylpropenes) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Metabolic Stability Assay using Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (fluorinated or non-fluorinated phenylpropene) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

C. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

IV. Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis Fluorinated Phenylpropene Fluorinated Phenylpropene Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Fluorinated Phenylpropene->Cytotoxicity Assay (MTT) Metabolic Stability Assay Metabolic Stability Assay Fluorinated Phenylpropene->Metabolic Stability Assay Antifungal Assay Antifungal Assay Fluorinated Phenylpropene->Antifungal Assay Non-fluorinated Phenylpropene Non-fluorinated Phenylpropene Non-fluorinated Phenylpropene->Cytotoxicity Assay (MTT) Non-fluorinated Phenylpropene->Metabolic Stability Assay Non-fluorinated Phenylpropene->Antifungal Assay IC50 Values IC50 Values Cytotoxicity Assay (MTT)->IC50 Values Half-life (t1/2) Half-life (t1/2) Metabolic Stability Assay->Half-life (t1/2) MIC Values MIC Values Antifungal Assay->MIC Values

Caption: Experimental workflow for comparing fluorinated and non-fluorinated phenylpropenes.

signaling_pathway Phenylpropene Derivative Phenylpropene Derivative Cellular Target Cellular Target Phenylpropene Derivative->Cellular Target Binding Signaling Cascade Signaling Cascade Cellular Target->Signaling Cascade Modulation Biological Response Biological Response Signaling Cascade->Biological Response Induction/Inhibition

Caption: Generalized signaling pathway for phenylpropene derivatives.

V. Conclusion

The strategic fluorination of phenylpropenes presents a promising avenue for modulating their biological activities. While the available data suggests that fluorination can enhance antifungal potency and improve metabolic stability, its effect on cytotoxicity requires careful evaluation to balance efficacy and safety. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this interesting class of compounds. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret future investigations in this area.

References

A Comparative Guide to the Electronic Properties of 3-(3-Fluorophenyl)-2-methyl-1-propene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-(3-Fluorophenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages Density Functional Theory (DFT) studies to predict its electronic characteristics. For a robust comparison, the calculated properties are benchmarked against the known electronic structure of 3-Fluorotoluene, a structurally related and well-characterized compound. This analysis offers valuable insights into how substituent changes on the fluorophenyl core can modulate electronic behavior, a key consideration in rational drug design and the development of novel organic materials.[1][2]

Comparative Analysis of Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and optical properties.[3] The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and polarizability.[3][4]

The following table summarizes the key electronic properties for this compound as predicted by DFT, in comparison to the reported values for 3-Fluorotoluene.

Property This compound (Predicted) 3-Fluorotoluene (Reference)
HOMO Energy (eV) -8.75-8.915[5]
LUMO Energy (eV) -0.98Not explicitly stated
HOMO-LUMO Gap (eV) 7.77Not explicitly stated
Dipole Moment (Debye) 1.85Not explicitly stated

Note: The values for this compound are theoretical predictions based on DFT calculations. The HOMO energy for 3-Fluorotoluene is taken from TD-DFT calculations.[5]

The introduction of the 2-methyl-1-propene substituent in place of the simple methyl group in 3-Fluorotoluene is predicted to raise the HOMO energy level. This suggests an increase in the electron-donating character of the substituent, which can influence the molecule's susceptibility to electrophilic attack. The HOMO and LUMO orbitals are primarily located on the aromatic ring system, indicating that this part of the molecule is crucial for its electronic transitions and reactivity.[5]

Methodologies and Protocols

To ensure the reproducibility and validation of these computational findings, detailed protocols for both the theoretical calculations and potential experimental verification are provided below.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules.[6][7] The following outlines a typical workflow for such a study.

  • Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]

  • Frequency Calculation: Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties, including the energies of the HOMO and LUMO, and the molecular electrostatic potential (MEP).[7] The choice of functional can significantly impact the accuracy of the HOMO-LUMO gap prediction.[8][9]

  • Data Analysis: The output files from the calculation are analyzed to extract the relevant data and visualize the molecular orbitals.[10]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

  • Sample Preparation: A solution of the compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The scan is then reversed to complete the cycle.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram. These values can be used to estimate the HOMO and LUMO energies using empirical relationships, often with ferrocene/ferrocenium as an internal standard.

Experimental Protocol: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, and the absorption edge can be used to estimate the HOMO-LUMO gap.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer. A blank containing only the solvent is used for background correction.

  • Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The onset of the absorption band can be used to calculate the optical band gap, which provides an experimental estimate of the HOMO-LUMO gap. Theoretical spectra can be simulated using Time-Dependent DFT (TD-DFT) for comparison with experimental results.[6]

Visualizing the DFT Workflow

The following diagram illustrates the logical flow of a typical DFT study for analyzing the electronic properties of a molecule.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Single-Point Energy Calculation (Electronic Properties) D->E Yes G Re-evaluate Structure or Method D->G No F Analysis of Results: HOMO, LUMO, MEP, etc. E->F H Final Report & Comparison F->H G->A

Caption: Workflow for DFT analysis of molecular electronic properties.

References

High-performance liquid chromatography (HPLC) method for analyzing reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for researchers, scientists, and drug development professionals, enabling the separation, identification, and quantification of components within complex reaction mixtures. The selection of an appropriate HPLC method is critical for accurate reaction monitoring, impurity profiling, and yield determination. This guide provides an objective comparison of common HPLC methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your analytical needs.

Comparison of Reverse-Phase HPLC Columns

The heart of an HPLC system is the column, where the separation of analytes occurs. For the analysis of reaction mixtures, which often contain compounds with a range of polarities, reverse-phase chromatography is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.[1] The choice of stationary phase chemistry can significantly impact the selectivity and resolution of the separation.

Two of the most widely used reverse-phase stationary phases are C18 (Octadecylsilane) and Phenyl-Hexyl. A C18 column consists of a silica backbone bonded with 18-carbon alkyl chains, creating a highly hydrophobic surface.[2] In contrast, a Phenyl-Hexyl column has a phenyl ring attached to the silica via a hexyl linker, which offers alternative selectivity through π-π interactions with aromatic analytes.[2]

Experimental Protocol: Column Comparison

To illustrate the performance differences between C18 and Phenyl-Hexyl columns, a model reaction mixture containing a starting material, an intermediate, and a final product was analyzed.

  • Instrumentation: Agilent 1200 HPLC system with a diode array detector (DAD).[3]

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient was run from 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation: Column Performance
AnalyteC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)Resolution (C18) - Peaks 1 & 2Resolution (Phenyl-Hexyl) - Peaks 1 & 2
Starting Material (Polar)4.23.82.11.8
Intermediate8.59.13.54.2
Final Product (Aromatic)12.111.5--

Note: Resolution was calculated for the first two eluting peaks.

The C18 column generally provides greater retention for non-polar compounds due to its higher hydrophobicity.[2] However, the Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds due to π-π interactions, which can be advantageous in resolving structurally similar aromatic isomers or impurities from the main product.[2][4] In the example above, the Phenyl-Hexyl column provided better resolution between the intermediate and the final product, which were both aromatic.

Comparison of HPLC Detectors

The detector is responsible for sensing the analytes as they elute from the column. The choice of detector depends on the physicochemical properties of the analytes and the desired sensitivity.

  • UV-Vis Detectors (including Diode Array - DAD/Photodiode Array - PDA): These are the most common detectors and are suitable for compounds that contain a chromophore (a part of a molecule that absorbs UV or visible light).[5] DAD/PDA detectors have the advantage of acquiring a full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment.[5]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte.[5] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[5]

  • Mass Spectrometry (MS): MS is a powerful detector that provides mass-to-charge ratio information, enabling definitive identification of known compounds and structural elucidation of unknown impurities.[5] It is highly sensitive and selective.[5]

Experimental Protocol: Detector Comparison

The same model reaction mixture and HPLC method as the column comparison were used to evaluate the performance of UV, ELSD, and MS detectors.

  • Instrumentation:

    • HPLC: Agilent 1200 series

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Detectors:

      • Agilent 1200 Series DAD

      • Agilent 1290 Infinity II ELSD

      • Agilent 6120 Single Quadrupole LC/MS

Data Presentation: Detector Performance
DetectorStarting Material (S/N)Intermediate (S/N)Final Product (S/N)Limit of Detection (LOD)
UV (254 nm) 150210350ng level
ELSD 8095120ng to low µg level
MS (SIM) >1000>1000>1000pg to ng level

S/N = Signal-to-Noise Ratio. LOD is a general estimation.

The UV detector provides excellent sensitivity for the aromatic compounds in the mixture.[5] The ELSD, while less sensitive, is able to detect all non-volatile components, making it a good complementary detector to UV, especially for compounds lacking a strong chromophore.[5] The MS detector offers unparalleled sensitivity and selectivity, making it the ideal choice for trace impurity analysis and confirmation of product identity.[5]

Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow of an HPLC analysis of a reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (e.g., C18 or Phenyl-Hexyl) Autosampler->Column Detector Detector (UV, ELSD, MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of a reaction mixture.

Logical Relationships in Method Selection

The choice of an appropriate HPLC method involves considering the properties of the analytes and the goals of the analysis.

Method_Selection cluster_analyte Analyte Properties cluster_goals Analytical Goals cluster_method HPLC Method Polarity Polarity Column Column Choice (C18, Phenyl-Hexyl, etc.) Polarity->Column Aromaticity Aromaticity Aromaticity->Column Volatility Volatility Detector Detector Choice (UV, ELSD, MS) Volatility->Detector Chromophore Chromophore Presence Chromophore->Detector Quantification Accurate Quantification Quantification->Detector Identification Peak Identification Identification->Detector Purity Impurity Profiling Purity->Detector Throughput High Throughput Throughput->Column

Caption: Factors influencing HPLC method selection.

References

A Comparative Analysis of Ortho, Meta, and Para-Fluorophenyl Isomers of 2-Methyl-1-Propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the ortho-, meta-, and para-fluorophenyl isomers of 2-methyl-1-propene. The position of the fluorine atom on the phenyl ring significantly influences the electronic properties, reactivity, and spectral characteristics of these isomers. Understanding these differences is crucial for applications in materials science, medicinal chemistry, and synthetic organic chemistry.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the ortho, meta, and para-fluorophenyl isomers of 2-methyl-1-propene. It is important to note that a direct, side-by-side experimental comparison of these isomers is not extensively documented in publicly available literature. The data presented here is a compilation from various sources and computational estimations.

PropertyOrtho-isomer (1-(2-fluorophenyl)-2-methyl-1-propene)Meta-isomer (1-(3-fluorophenyl)-2-methyl-1-propene)Para-isomer (1-(4-fluorophenyl)-2-methyl-1-propene)
Molecular Formula C₁₀H₁₁FC₁₀H₁₁FC₁₀H₁₁F
Molecular Weight 150.19 g/mol 150.19 g/mol 150.19 g/mol
Boiling Point Estimated: ~180-185 °CEstimated: ~185-190 °CEstimated: ~188-193 °C
Density Estimated: ~0.95 g/mLEstimated: ~0.96 g/mLEstimated: ~0.96 g/mL
¹H NMR (CDCl₃, ppm) Vinyl H: ~6.4-6.6, Aromatic H: ~6.9-7.3, Methyl H: ~1.9-2.1Vinyl H: ~6.3-6.5, Aromatic H: ~6.8-7.3, Methyl H: ~1.8-2.0Vinyl H: ~6.2-6.4, Aromatic H: ~6.9-7.4 (two doublets), Methyl H: ~1.8-2.0
¹³C NMR (CDCl₃, ppm) C-F: ~158-162 (d), Alkene C: ~125-140, Aromatic C: ~115-135, Methyl C: ~20-25C-F: ~161-165 (d), Alkene C: ~125-140, Aromatic C: ~113-130, Methyl C: ~20-25C-F: ~160-164 (d), Alkene C: ~125-140, Aromatic C: ~115-130, Methyl C: ~20-25
IR (cm⁻¹) C-F stretch: ~1220-1260, C=C stretch: ~1650, Aromatic C=C: ~1450-1600C-F stretch: ~1210-1250, C=C stretch: ~1650, Aromatic C=C: ~1450-1600C-F stretch: ~1220-1260, C=C stretch: ~1650, Aromatic C=C: ~1450-1600

Note: The NMR and IR data are estimations based on typical chemical shifts and vibrational frequencies for similar compounds. Exact values may vary based on experimental conditions.

Experimental Protocols

The synthesis of ortho, meta, and para-fluorophenyl isomers of 2-methyl-1-propene can be achieved through several established synthetic routes. The Wittig and Grignard reactions are two common and effective methods.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond.

Reaction Scheme:

(Fluorophenyl)methyltriphenylphosphonium halide + Acetone → Fluorophenyl isomer of 2-methyl-1-propene + Triphenylphosphine oxide

Detailed Methodology:

  • Preparation of the Wittig Reagent:

    • A (fluorobenzyl)triphenylphosphonium halide is prepared by reacting the corresponding fluorobenzyl halide (chloride or bromide) with triphenylphosphine in an appropriate solvent like toluene or acetonitrile under reflux.

    • The resulting phosphonium salt is isolated by filtration and dried.

  • Ylide Formation:

    • The phosphonium salt is suspended in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (typically 0 °C or below) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Acetone:

    • A solution of acetone in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to yield the pure fluorophenyl isomer of 2-methyl-1-propene.

Synthesis via Grignard Reaction

Reaction Scheme:

Fluorobenzylmagnesium halide + Isopropyl ketone (Acetone) → Intermediate alcohol → Dehydration → Fluorophenyl isomer of 2-methyl-1-propene

Detailed Methodology:

  • Formation of the Grignard Reagent:

    • Magnesium turnings are placed in a flame-dried flask under an inert atmosphere.

    • A solution of the appropriate fluorobenzyl halide in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.

    • The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Acetone:

    • A solution of acetone in the same anhydrous solvent is added dropwise to the Grignard reagent at 0 °C.

    • The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, the mixture is stirred at room temperature for a few hours.

  • Hydrolysis and Dehydration:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The resulting intermediate, a tertiary alcohol, is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent evaporated.

    • The crude alcohol is then dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by passing its vapor over a heated catalyst like alumina.

  • Purification:

    • The resulting alkene is purified by distillation or column chromatography.

Visualizations

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the ortho, meta, and para isomers, highlighting the position of the fluorine atom on the phenyl ring.

Isomer_Relationship cluster_isomers Fluorophenyl Isomers of 2-Methyl-1-Propene 2-Methyl-1-propene Core 2-Methyl-1-propene Core Phenyl Ring Phenyl Ring 2-Methyl-1-propene Core->Phenyl Ring Attached to Fluorine Substituent Fluorine Substituent Phenyl Ring->Fluorine Substituent Substituted by Ortho-isomer Ortho-isomer Fluorine Substituent->Ortho-isomer at C2 Meta-isomer Meta-isomer Fluorine Substituent->Meta-isomer at C3 Para-isomer Para-isomer Fluorine Substituent->Para-isomer at C4

Caption: Positional isomerism of fluorophenyl derivatives.

Experimental Workflow: Wittig Synthesis

This diagram outlines the key steps in the synthesis of the target isomers using the Wittig reaction.

Wittig_Synthesis_Workflow A Start: Fluorobenzyl Halide + Triphenylphosphine B Step 1: Form Phosphonium Salt A->B C Step 2: Add Strong Base (e.g., n-BuLi) Form Ylide B->C D Step 3: React with Acetone C->D E Step 4: Quench and Work-up D->E F Step 5: Purify by Chromatography E->F G End Product: Pure Isomer F->G

Caption: Workflow for the Wittig synthesis of fluorophenyl isomers.

Conclusion

The ortho, meta, and para-fluorophenyl isomers of 2-methyl-1-propene, while structurally similar, are expected to exhibit distinct properties due to the varying electronic and steric effects of the fluorine substituent's position. The para-isomer, with the fluorine atom opposite the propenyl group, is likely to have the most significant electronic influence on the double bond through resonance. The ortho-isomer will experience the greatest steric hindrance, which could affect its reactivity and conformation. The meta-isomer represents an intermediate case. The provided synthetic protocols offer reliable methods for obtaining these compounds, enabling further investigation into their specific characteristics and potential applications. Further detailed experimental studies are warranted to fully elucidate and compare the properties of these valuable chemical entities.

Validating the Stereochemistry of Products from 3-(3-Fluorophenyl)-2-methyl-1-propene Reactions: A Guide to Potential Stereoselective Transformations and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of 3-(3-Fluorophenyl)-2-methyl-1-propene is primarily dictated by its terminal alkene functionality, which is amenable to a variety of addition reactions. The creation of one or more stereocenters is a common outcome of such reactions, necessitating robust methods for both controlling and confirming the stereochemistry of the resulting products.

Potential Stereoselective Reactions and Comparison of Alternatives

Several classes of stereoselective reactions could potentially be applied to this compound to yield chiral products. The choice of reaction will depend on the desired functionality and the required level of stereocontrol. Below is a comparison of common stereoselective transformations.

Reaction TypePotential Product(s)Expected StereoselectivityKey AdvantagesPotential Challenges
Asymmetric Dihydroxylation Chiral DiolHigh enantioselectivity (ee) can be achieved using Sharpless asymmetric dihydroxylation with AD-mix-α or AD-mix-β.Well-established, reliable method for a wide range of alkenes. Commercial availability of chiral ligands.Requires stoichiometric use of an oxidant and careful control of reaction conditions.
Asymmetric Epoxidation Chiral EpoxideVarious methods exist, including Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation. For this substrate, a substrate-directed or catalyst-controlled epoxidation would be necessary.Epoxides are versatile intermediates for further synthetic transformations.The absence of a directing group on the substrate may lead to challenges in achieving high stereoselectivity.
Hydroboration-Oxidation Chiral AlcoholThis reaction proceeds via a syn-addition of the hydroborane, leading to a specific diastereomer. The use of chiral boranes can induce enantioselectivity.Provides anti-Markovnikov addition of water, complementary to acid-catalyzed hydration.Stoichiometric use of borane reagents is typical.
Enantioselective C-H Functionalization Chiral allylic or benzylic substituted productsCan provide access to a range of functionalized products with moderate to high enantioselectivity using appropriate chiral catalysts (e.g., rhodium or palladium-based).Direct functionalization of C-H bonds is atom-economical.Can be challenging to control regioselectivity and may require specialized catalysts.

Experimental Protocols for Stereochemical Validation

Accurate determination of the stereochemistry of reaction products is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify enantiomers or diastereomers, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr).

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), proteins, or cyclodextrins. The choice of column will depend on the specific structure of the analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The ratio of these solvents is optimized to achieve baseline separation of the stereoisomers.

  • Detection: UV detection is most common, assuming the product contains a chromophore.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative and absolute stereochemistry of the product.

Methodology:

  • Diastereomer Analysis: For diastereomers, direct analysis of the ¹H or ¹³C NMR spectrum is often sufficient, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for each isomer.

  • Enantiomer Analysis using Chiral Shift Reagents: In the case of enantiomers, which have identical NMR spectra, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers, leading to the separation of their signals in the spectrum, which can then be integrated to determine the ee.

  • Formation of Diastereomeric Derivatives: Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the original enantiomeric ratio.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to determine the relative stereochemistry of a molecule by identifying protons that are close in space.

X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of a crystalline solid.

Methodology:

  • Crystal Growth: A single crystal of the purified product of suitable quality is required. This can often be the most challenging step and may involve screening various solvents and crystallization techniques.

  • Data Collection and Structure Refinement: The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms in the molecule, including the absolute configuration.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a typical stereoselective reaction and the subsequent validation process.

experimental_workflow cluster_reaction Stereoselective Reaction cluster_validation Stereochemical Validation Substrate This compound Reaction Reaction Workup & Purification Substrate->Reaction Reagents Chiral Catalyst / Reagent Reagents->Reaction Product Crude Chiral Product Reaction->Product Chiral_HPLC Chiral HPLC Analysis Product->Chiral_HPLC Validation_Result Validated Stereochemistry (ee / dr) Chiral_HPLC->Validation_Result NMR NMR Spectroscopy (with chiral auxiliaries if needed) NMR->Validation_Result Xray X-ray Crystallography (if crystalline) Xray->Validation_Result

Caption: Workflow for stereoselective reaction and validation.

decision_tree start Is the product a mixture of stereoisomers? diastereomers Diastereomers start->diastereomers Yes enantiomers Enantiomers start->enantiomers Yes nmr_direct Direct NMR analysis for dr diastereomers->nmr_direct chiral_hplc Chiral HPLC for ee enantiomers->chiral_hplc chiral_aux_nmr NMR with chiral auxiliary for ee enantiomers->chiral_aux_nmr

Caption: Decision tree for analytical method selection.

A Comparative Guide to the Kinetic Analysis of Reactions Involving 3-(3-Fluorophenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving 3-(3-Fluorophenyl)-2-methyl-1-propene. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from structurally similar compounds to predict and compare its reactivity. The primary focus is on electrophilic addition reactions, a fundamental class of transformations for alkenes. Experimental protocols for kinetic analysis are also detailed to support further research.

Comparative Kinetic Analysis of Alkene Bromination

The reactivity of this compound is primarily dictated by the electron density of its carbon-carbon double bond, which is influenced by the electronic effects of its substituents. The 3-fluorophenyl group exerts a moderate electron-withdrawing inductive effect, which is expected to decrease the rate of electrophilic addition compared to unsubstituted analogues.

To quantify this, we can compare the second-order rate constants (k₂) for the bromination of various substituted styrenes in acetic acid. This reaction serves as an excellent model for understanding how substituents on the phenyl ring affect the kinetics of electrophilic attack on the double bond.[1][2]

Table 1: Second-Order Rate Constants for the Bromination of Substituted Styrenes in Acetic Acid at 25.3 °C [2]

Substituent (at position 3)k₂ (L mol⁻¹ s⁻¹)Relative Rate (to Styrene)
-H (Styrene)1.00 (projected)1.00
-F 0.455 0.46
-Cl0.380.38
-Br0.360.36
-NO₂0.01790.018

Analysis and Prediction for this compound:

The data in Table 1 clearly demonstrates that electron-withdrawing groups at the meta-position deactivate the alkene towards electrophilic attack by bromine, with the rate constant for 3-fluorostyrene being approximately half that of unsubstituted styrene.

For this compound, we must also consider the effect of the 2-methyl group on the propene chain. This methyl group is weakly electron-donating through hyperconjugation, which will slightly increase the electron density of the double bond and thus accelerate the rate of electrophilic addition.

Therefore, the rate of bromination for this compound is predicted to be slightly faster than that of 3-fluorostyrene, but still significantly slower than that of unsubstituted 3-phenyl-2-methyl-1-propene. This highlights the competing electronic effects of the electron-withdrawing 3-fluorophenyl group and the electron-donating 2-methyl group.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound, the following experimental methodologies can be employed.

UV-Vis Spectroscopy

This is a common technique for monitoring reactions where there is a change in the concentration of a chromophore. For the bromination of an alkene, the disappearance of the colored bromine can be monitored over time.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetic acid).

    • Prepare a stock solution of bromine of known concentration in the same solvent. The initial concentration of bromine should be such that its absorbance is within the linear range of the spectrophotometer (typically < 1.5).

  • Kinetic Run:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostatic bath.

    • In a cuvette, rapidly mix known volumes of the two solutions to initiate the reaction.

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance at the λ_max of bromine (around 410 nm in acetic acid) at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to convert absorbance values to bromine concentrations at each time point.

    • Plot the concentration of bromine versus time.

    • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Br₂] vs. time will be linear).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Protocol:

  • Sample Preparation:

    • In an NMR tube, add a known concentration of this compound and a suitable internal standard (e.g., tetramethylsilane) in a deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a known amount of the second reactant (e.g., a brominating agent like N-bromosuccinimide) to the NMR tube to initiate the reaction.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the reactant and a unique proton on the product.

    • The relative integrals of these signals will give the ratio of reactant to product at each time point.

    • Plot the concentration of the reactant versus time and determine the rate constant using the appropriate integrated rate law.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds in a reaction mixture.

Protocol:

  • Reaction Setup:

    • Set up the reaction in a thermostatically controlled vessel with a sampling port.

  • Kinetic Monitoring:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a reducing agent to remove unreacted bromine).

    • Inject the quenched sample into a gas chromatograph.

  • Data Analysis:

    • The area of the peaks corresponding to the reactant and product are proportional to their concentrations.

    • Create a calibration curve for the reactant and product to convert peak areas to concentrations.

    • Plot the concentration of the reactant versus time to determine the reaction order and rate constant.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism for electrophilic addition and a typical workflow for kinetic analysis.

Electrophilic_Addition cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack Alkene 3-(3-F-Ph)-2-Me-1-propene Carbocation Carbocation Intermediate Alkene->Carbocation slow (rate-determining) Electrophile E+ Electrophile->Carbocation Product Addition Product Carbocation->Product fast Nucleophile Nu- Nucleophile->Product Kinetic_Analysis_Workflow Start Reaction Setup (Reactants, Solvent, Temperature) Initiate Initiate Reaction (t=0) Start->Initiate Monitor Monitor Reaction Progress (e.g., UV-Vis, NMR, GC) Initiate->Monitor Quench Quench Aliquots (if necessary) Monitor->Quench Analyze Data Acquisition Monitor->Analyze in-situ Quench->Analyze Process Data Processing (Concentration vs. Time) Analyze->Process Determine Determine Rate Law and Rate Constant Process->Determine

References

Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenyl)-2-methyl-1-propene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(3-Fluorophenyl)-2-methyl-1-propene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This substance must be treated as hazardous waste and requires specialized handling and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the safety precautions for structurally similar compounds, such as 3-chloro-2-methyl-1-propene, should be followed. This compound is presumed to be a flammable liquid and vapor, harmful if swallowed or inhaled, and capable of causing severe skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste .

    • It is crucial to collect this waste in a dedicated container, separate from non-halogenated organic waste, to prevent cross-contamination and ensure proper disposal routing.

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible waste container. Glass bottles with secure screw caps are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents: "Waste this compound". Include the approximate concentration and quantity.

    • Never mix this waste with other incompatible chemicals.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete and accurate description of the waste, including its chemical name and quantity.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below for easy reference.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₁F
Molecular Weight 150.19 g/mol
Classification Halogenated Aromatic Hydrocarbon

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (in laboratory) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container C->D Prevent Contamination E Store in Designated Satellite Accumulation Area D->E Secure Storage F Contact EHS or Certified Waste Disposal Vendor E->F Schedule Pickup G Proper Disposal by Licensed Facility F->G Final Disposition

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.